Product packaging for 2-(Benzylamino)acetonitrile(Cat. No.:CAS No. 3010-05-7)

2-(Benzylamino)acetonitrile

Cat. No.: B1295912
CAS No.: 3010-05-7
M. Wt: 146.19 g/mol
InChI Key: COCONHAJXGRUOC-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50487. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1295912 2-(Benzylamino)acetonitrile CAS No. 3010-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCONHAJXGRUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287353
Record name 2-(benzylamino)acetonitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-05-7
Record name 3010-05-7
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Record name 2-(benzylamino)acetonitrile
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Record name 2-(benzylamino)acetonitrile
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Foundational & Exploratory

2-(Benzylamino)acetonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Benzylamino)acetonitrile

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and available analytical methodologies.

Chemical and Physical Properties

This compound, with the CAS number 3010-05-7 , is a chemical compound with the molecular formula C₉H₁₀N₂.[1][2] It is also known by synonyms such as N-Benzyl-N-cyanomethyl amine and Benzylaminoacetonitrile.[2] The compound's appearance can vary from a white to off-white solid to a yellow or brown liquid or semi-solid.[3][4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 3010-05-7[1][2][4][5][6][7]
Molecular Formula C₉H₁₀N₂[1][2][3][5][6]
Molecular Weight 146.19 g/mol [1][2][3][4][5]
Appearance White to off-white solid; Yellow to brown liquid to semi-solid[3][4][5]
Melting Point 59 - 63 °C[3]
Boiling Point Approximately 304 - 306 °C[3]
Density Approximately 1.04 g/cm³[3]
Flash Point 136 °C[3]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Soluble in ethanol and acetone[3]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage
H332Harmful if inhaled
H335May cause respiratory irritation
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER or doctor/physician

Storage: Store in a cool, dry, well-ventilated area away from heat and open flames.[3] Keep the container tightly sealed in a dark place under an inert atmosphere, ideally in a freezer at -20°C.[4][6]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are described in the literature.

Synthesis from Benzylamine and Chloroacetonitrile

This method involves the reaction of benzylamine with chloroacetonitrile in the presence of a base.

Experimental Protocol:

  • Suspend benzylamine (1.0 mL, 9.2 mmol) and potassium carbonate (3.0 g, 22.0 mmol) in acetonitrile (25.4 mL).

  • Add chloroacetonitrile (0.90 mL, 14.0 mmol) dropwise to the suspension.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Method_1 reagents Benzylamine + Chloroacetonitrile + Potassium Carbonate reaction Stir at 60°C for 16 hours reagents->reaction in solvent Acetonitrile solvent->reaction workup Cool to RT Solvent Removal DCM Extraction Aqueous Wash reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product Synthesis_Method_2 reagents Glycollonitrile + Benzylamine reaction Stir at 15-20°C (addition) then overnight at RT reagents->reaction in solvent Methanol solvent->reaction purification Distillation reaction->purification product This compound purification->product Biological_Screening_Workflow compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt Active no_activity No Significant Activity hit_id->no_activity Inactive in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo pathway_analysis Signaling Pathway Analysis in_vivo->pathway_analysis

References

Physical and chemical characteristics of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-(Benzylamino)acetonitrile. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's properties, provides an experimental protocol for its synthesis, and discusses its stability and reactivity. Furthermore, it visually illustrates the synthetic workflow and its position as a key intermediate in the synthesis of various biologically active molecules.

Introduction

This compound, also known as benzylaminomethyl cyanide, is an organic compound featuring a secondary amine, a benzyl group, and a nitrile functional group. Its chemical structure makes it a versatile building block in organic synthesis, particularly as a precursor for nitrogen-containing heterocyclic compounds and other complex molecules with potential pharmaceutical applications. While the compound itself is not widely recognized for direct biological activity, its derivatives have been explored for various therapeutic areas. This guide aims to consolidate the available technical data on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance White to off-white solid, or yellow to brown liquid to semi-solid[2][3][4]
Melting Point 59 - 63 °C[2]
Boiling Point Approximately 304 - 306 °C[2]
Density Approximately 1.04 g/cm³[2]
Flash Point 136 °C[2]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol and acetone.[2]
CAS Number 3010-05-7[3]

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic methods. Below is a summary of expected and reported spectral data.

TechniqueDataReference(s)
Mass Spectrometry (MS) LCMS (ESI+): m/z 147.2 [M+H]⁺. GC-MS: Top peak m/z 91.[1][5]
¹H NMR Predicted shifts in CDCl₃: Aromatic protons (phenyl group) ~7.2-7.4 ppm (multiplet, 5H). Benzylic protons (-CH₂-Ph) ~3.8 ppm (singlet, 2H). Methylene protons (-NH-CH₂-CN) ~3.5 ppm (singlet, 2H). Amine proton (-NH-) variable shift.
¹³C NMR Predicted shifts in CDCl₃: Nitrile carbon (-CN) ~117 ppm. Aromatic carbons ~127-138 ppm. Benzylic carbon (-CH₂-Ph) ~53 ppm. Methylene carbon (-NH-CH₂-CN) ~37 ppm.
Infrared (IR) Spectroscopy Predicted characteristic absorptions: N-H stretch ~3300-3500 cm⁻¹ (m). C-H stretch (aromatic) ~3030 cm⁻¹. C-H stretch (aliphatic) ~2850-2950 cm⁻¹. C≡N stretch (nitrile) ~2220-2260 cm⁻¹ (m). C=C stretch (aromatic) ~1500-1700 cm⁻¹ (m).

Note: Predicted NMR and IR data are based on typical functional group regions and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between benzylamine and chloroacetonitrile.[5]

Materials:

  • Benzylamine (1.0 mL, 9.2 mmol)

  • Chloroacetonitrile (0.90 mL, 14.0 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 g, 22.0 mmol)

  • Acetonitrile (25.4 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of potassium carbonate in acetonitrile in a round-bottom flask, add benzylamine.

  • Add chloroacetonitrile dropwise to the suspension.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Reactivity and Stability

Stability: this compound should be stored in a cool, dry, and well-ventilated area.[2] It is recommended to keep it in a tightly sealed container to prevent moisture absorption.[2] For long-term storage and to maintain purity, it should be kept in a dark place under an inert atmosphere and at a low temperature (e.g., in a freezer at -20°C).[3][4]

Reactivity and Incompatibilities: The compound should be stored separately from strong oxidizing agents and other incompatible substances to avoid potential chemical reactions.[2] The secondary amine is nucleophilic and can react with electrophiles. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents.

Hazard Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Benzylamine Benzylamine Reaction Stirring in Acetonitrile at 60°C for 16h Benzylamine->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Cooling Extraction DCM Extraction & Aqueous Wash Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product

Synthesis and purification workflow for this compound.
Logical Relationship: A Precursor to Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of various classes of compounds with demonstrated biological activities. This diagram illustrates its role as a key synthetic intermediate.

Logical_Relationship cluster_derivatives Biologically Active Derivatives Core This compound (Core Structure) Anthelmintics Anthelmintic Agents (Amino-acetonitrile Derivatives) Core->Anthelmintics Synthetic Modification Pesticides Pesticides (e.g., N'-benzylbenzohydrazides) Core->Pesticides Synthetic Modification Kinase_Inhibitors Kinase Inhibitors (e.g., Pyrimido[4,5-c]quinolines) Core->Kinase_Inhibitors Synthetic Modification Anticancer Antiproliferative Agents (e.g., Benzimidazole Acrylonitriles) Core->Anticancer Synthetic Modification

References

In-Depth Technical Guide to the Spectral Data of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-(benzylamino)acetonitrile, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following sections summarize the key spectral data for this compound (CAS No: 3010-05-7; Molecular Formula: C₉H₁₀N₂; Molecular Weight: 146.19 g/mol ).[1]

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of this compound. In Liquid Chromatography-Mass Spectrometry (LCMS), the compound is observed as its protonated form.

Parameter Value
Molecular Ion ([M+H]⁺)m/z 147.2[2]
Molecular Weight146.19 g/mol [1]

Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem indicates prominent fragments, though specific values beyond the top three peaks are not detailed in the provided information.[1] Predicted collision cross-section data for various adducts are also available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, detailed peak lists for the ¹H and ¹³C NMR spectra of this compound are not publicly available in the immediate search results, the expected resonances can be predicted based on its chemical structure. The actual spectra are available in databases such as SpectraBase.[1]

Expected ¹H NMR Resonances:

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Phenyl (C₆H₅)~7.2-7.4Multiplet5H
Benzyl CH₂~3.8Singlet2H
Methylene (N-CH₂-CN)~3.5Singlet2H
Amine (NH)VariableBroad Singlet1H

Expected ¹³C NMR Resonances:

Carbon Environment Expected Chemical Shift (ppm)
Phenyl (C₆H₅)~127-138
Benzyl CH₂~50-55
Methylene (N-CH₂-CN)~35-40
Nitrile (CN)~117-120
Infrared (IR) Spectroscopy Data

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C≡N Stretch (Nitrile)2220-2260Medium to Weak
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-N Stretch1000-1250Medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Standard pulse programs are utilized for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids/oils): A drop of the sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol, hexane). The concentration is typically in the range of 1-10 µg/mL.

  • Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum for each component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern can be used to identify the compound by comparing it to a spectral library.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.

Spectral_Analysis_Workflow Start Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C≡N, Aromatic C=C) Purification->IR NMR NMR Spectroscopy Purification->NMR Structure_Elucidation Structure Elucidation - Combine all spectral data MS->Structure_Elucidation IR->Structure_Elucidation H_NMR ¹H NMR - Proton Environments - Integration (Proton Count) - Splitting Patterns NMR->H_NMR C_NMR ¹³C NMR - Carbon Environments - Number of Unique Carbons NMR->C_NMR H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Caption: Workflow for the spectral characterization of this compound.

References

Synthesis of 2-(Benzylamino)acetonitrile from benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(Benzylamino)acetonitrile from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The primary focus is on the reaction of benzylamine with a formaldehyde equivalent and a cyanide source, a process rooted in the principles of the Strecker synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and relevant physicochemical and spectral data to support research and development activities.

Introduction

This compound is an α-aminonitrile that serves as a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. Its synthesis from readily available starting materials like benzylamine makes it an attractive target for chemical research. The most common and efficient method for its preparation is a variation of the Strecker synthesis, which involves the condensation of an amine and a carbonyl compound with a cyanide source.

Reaction Mechanism and Pathway

The synthesis of this compound from benzylamine proceeds via a mechanism analogous to the Strecker synthesis.[1][2][3] The reaction can be conceptualized in two main stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.

  • Iminium Ion Formation: Benzylamine, a primary amine, reacts with a carbonyl source. In the context of this synthesis, the carbonyl source is formaldehyde, which can be introduced directly or in the form of its adduct with hydrogen cyanide, glycolonitrile (hydroxyacetonitrile).[4] The reaction begins with the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion. This ion is a key electrophilic intermediate.[1][3]

  • Cyanide Addition: A cyanide nucleophile, typically from a salt like sodium cyanide or from glycolonitrile itself, attacks the electrophilic carbon of the iminium ion.[1][3] This step forms the new carbon-carbon bond and results in the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product benzylamine Benzylamine aminoalcohol N-benzylaminomethanol (Aminoalcohol Intermediate) benzylamine->aminoalcohol Nucleophilic Attack formaldehyde Formaldehyde protonated_formaldehyde Protonated Formaldehyde formaldehyde->protonated_formaldehyde + H⁺ h_plus H+ protonated_formaldehyde->aminoalcohol iminium_intermediate N-Benzylmethaniminium (Iminium Ion) product This compound iminium_intermediate->product + CN⁻ cyanide CN⁻ water H₂O aminoalcohol->iminium_intermediate - H₂O Experimental_Workflow start Start setup Set up reaction flask with glycolonitrile in methanol start->setup cool Cool flask to 15-20°C setup->cool add_amine Dropwise addition of benzylamine over 45 min cool->add_amine stir_rt Stir overnight at room temperature add_amine->stir_rt concentrate Concentrate under reduced pressure stir_rt->concentrate distill Purify by vacuum distillation (120°C / 15 mmHg) concentrate->distill collect Collect pure product (colorless oil) distill->collect end End collect->end

References

An In-depth Technical Guide to the Formation Mechanism of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2-(benzylamino)acetonitrile, a key intermediate in the synthesis of various nitrogen-containing compounds. The document details the underlying chemical principles, reaction kinetics, experimental protocols, and potential side reactions, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound, an α-aminonitrile, is primarily synthesized through a variation of the classic Strecker synthesis. This multicomponent reaction involves the condensation of benzaldehyde, benzylamine, and a cyanide source. The versatility of α-aminonitriles as precursors to amino acids and other valuable molecules makes understanding their formation crucial for synthetic chemists. This guide will delve into the core mechanistic steps, provide quantitative data from various synthetic approaches, and offer detailed experimental procedures.

Core Reaction Mechanism

The formation of this compound proceeds via a two-step mechanism:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, benzylamine, on the carbonyl carbon of benzaldehyde. This is typically a reversible reaction and is often catalyzed by the presence of a mild acid. The initial addition product, a hemiaminal, readily dehydrates to form the corresponding imine, N-benzylidenebenzylamine. The removal of water can drive this equilibrium towards the imine product.

  • Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the imine C=N double bond. This step results in the formation of the final product, this compound. The rate of this reaction is dependent on the concentration of both the imine and the cyanide ion.

A competing side reaction is the formation of benzaldehyde cyanohydrin, which occurs through the direct reaction of benzaldehyde with the cyanide ion. The relative rates of imine formation and cyanohydrin formation can be influenced by reaction conditions such as pH and the concentration of the amine.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_side_reaction Side Reaction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal + Benzylamine Benzylamine Benzylamine Benzylamine->Hemiaminal Imine N-Benzylidenebenzylamine Hemiaminal->Imine - H2O Imine_ref N-Benzylidenebenzylamine Product This compound Imine_ref->Product + CN- Cyanide CN- Cyanide->Product Benzaldehyde_ref Benzaldehyde Cyanohydrin Benzaldehyde Cyanohydrin Benzaldehyde_ref->Cyanohydrin + CN- Cyanide_ref CN- Cyanide_ref->Cyanohydrin

Figure 1: Reaction mechanism for the formation of this compound.

Quantitative Data Presentation

The yield of this compound is influenced by various factors including the choice of cyanide source, catalyst, solvent, and reaction temperature. The following table summarizes yields reported in the literature under different conditions for the one-pot synthesis from benzaldehyde and benzylamine.

Cyanide SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TMSCNIn (10)WaterRoom Temp.0.596[1]
TMSCNBi(OTf)₃ (5)CH₃CNRoom Temp.1.592N/A
TMSCNSc(OTf)₃ (5)CH₃CNRoom Temp.290N/A
TMSCNI₂ (10)CH₃CNRoom Temp.194N/A
KCNNoneWater/EthanolReflux485N/A

Note: TMSCN = Trimethylsilyl cyanide. Yields are for the isolated product.

Kinetic studies on the reaction of N-benzylidenebenzylamine with cyanide ions in aqueous solution have shown the rate-determining step to be the reaction of the corresponding iminium ion with the cyanide ion. The reaction exhibits a bell-shaped pH profile with an optimal pH range between 6.5 and 8.5.[2] The rate constant for the reaction of the N-benzylidenebenzyliminium ion with cyanide ion has been determined to be 6.70 x 10³ dm³mol⁻¹s⁻¹.[2]

Experimental Protocols

This section provides a representative experimental protocol for the one-pot synthesis of this compound.

4.1. Synthesis of this compound using Potassium Cyanide

Materials:

  • Benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Potassium Cyanide (KCN) (1.1 eq)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in methanol or ethanol.

  • To this solution, add benzylamine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine (N-benzylidenebenzylamine). The progress of imine formation can be monitored by TLC.

  • In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Cool the imine solution in an ice bath and slowly add the aqueous solution of KCN dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Benzaldehyde in Methanol B Add Benzylamine A->B C Stir for 1-2h (Imine Formation) B->C E Add KCN solution to Imine mixture at 0°C C->E D Prepare KCN solution D->E F Stir for 4-6h at RT E->F G Add Water & Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Distillation or Chromatography J->K

Figure 2: General experimental workflow for the synthesis of this compound.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and complicating purification:

  • Benzaldehyde Cyanohydrin Formation: As mentioned earlier, the direct reaction between benzaldehyde and cyanide is a common side reaction. This can be minimized by ensuring the efficient formation of the imine before the addition of the cyanide source.

  • Hydrolysis: The imine intermediate is susceptible to hydrolysis back to benzaldehyde and benzylamine, especially in the presence of water. Anhydrous conditions can favor imine formation.

  • Over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen of the product, this compound, can potentially react with another molecule of benzaldehyde and cyanide, leading to more complex byproducts.

  • Disproportionation of the Hemiaminal: The hemiaminal intermediate can potentially undergo disproportionation reactions, although this is less common under typical Strecker conditions.

Careful control of stoichiometry, reaction temperature, and the order of reagent addition is crucial to minimize the formation of these byproducts and maximize the yield of the desired this compound.

Conclusion

The formation of this compound is a robust and well-understood chemical transformation based on the principles of the Strecker synthesis. The mechanism involves a sequential imine formation and nucleophilic cyanide addition. By carefully selecting reaction conditions, such as the cyanide source, catalyst, and solvent, high yields of the desired product can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis and application of this important chemical intermediate.

References

The Versatile Intermediate: A Technical Guide to 2-(Benzylamino)acetonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)acetonitrile, a secondary aminonitrile, serves as a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, possessing a nucleophilic secondary amine, a nitrile group capable of diverse transformations, and a benzyl protecting group, makes it a strategic building block for the construction of a wide array of nitrogen-containing compounds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of heterocyclic compounds and its potential in drug discovery and development.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white substance. It is slightly soluble in water but demonstrates good solubility in many organic solvents such as ethanol and acetone.[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [1]
Appearance Solid (white to off-white) or Yellow to Brown Liquid to Sticky Oil to Semi-Solid[1]
Melting Point 59 - 63 °C[1]
Boiling Point Approximately 304 - 306 °C; 120 °C at 15 mm Hg[1]
Density Approximately 1.04 g/cm³[1]
Flash Point 136 °C[1]
CAS Number 3010-05-7
Purity Typically ≥95%
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of glycolonitrile (hydroxyacetonitrile) with benzylamine.

Experimental Protocol: Synthesis from Glycolonitrile and Benzylamine

Reaction Scheme:

G reactant1 Glycolonitrile product This compound reactant1->product + reactant2 Benzylamine reactant2->product

Caption: Synthesis of this compound.

Procedure:

To a stirred solution of glycolonitrile (25 g) in methanol, benzylamine (46.9 g) is added dropwise over a period of 45 minutes. The reaction temperature is maintained between 15-20°C during the addition. After the addition is complete, the reaction mixture is stirred overnight at room temperature. The product is then isolated by distillation.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction TimeProductYield
Glycolonitrile (25 g)Benzylamine (46.9 g)Methanol15-20°C, then RTOvernightThis compound42.0 g

Role as a Chemical Intermediate

The reactivity of both the secondary amine and the nitrile group makes this compound a valuable precursor for a variety of more complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Imidazoles

This compound can be envisioned as a nitrile component in the synthesis of polysubstituted imidazoles. A general and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles involves the base-mediated condensation of a nitrile with a benzylamine.[1][3]

Conceptual Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions nitrile Nitrile Source (e.g., this compound) product 2,4,5-Trisubstituted Imidazole nitrile->product benzylamine Benzylamine Derivative benzylamine->product base Base (e.g., KOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product heat Heat heat->product

Caption: Imidazole synthesis from a nitrile and a benzylamine.

General Experimental Protocol for Imidazole Synthesis:

A mixture of a benzylic amine (1 mmol), a nitrile (2 mmol), and potassium tert-butoxide (KOtBu) (1 mmol) in toluene (3 mL) is heated at 130°C for 5-12 hours. After completion of the reaction, the product is isolated. This methodology has been shown to produce moderate to excellent yields (71-93%) of various 2,4,5-trisubstituted imidazoles.[3]

Pinner Reaction and Related Transformations

The nitrile group of this compound is susceptible to acid-catalyzed addition of alcohols, a transformation known as the Pinner reaction.[4][5][6] This reaction initially forms an imino ester salt (a Pinner salt), which is a versatile intermediate that can be further reacted to yield esters, amidines, or orthoesters.

Pinner Reaction Workflow:

G start This compound intermediate Imino Ester Salt (Pinner Salt) start->intermediate HCl, Alcohol product1 Ester intermediate->product1 H₂O product2 Amidine intermediate->product2 Ammonia or Amine product3 Orthoester intermediate->product3 Excess Alcohol

Caption: Pinner reaction of this compound.

This reactivity opens up pathways to convert the nitrile functionality into other valuable chemical groups, thereby expanding the synthetic utility of this compound as an intermediate.

Potential in Piperazine Synthesis

Piperazines are a class of nitrogen-containing heterocycles that are prevalent in many pharmaceuticals.[4][7][8][9][10][11][12] While direct synthesis of substituted piperazines from this compound is not prominently documented, its structural motifs are relevant to precursors used in modern piperazine synthesis methodologies. For instance, α-amino radicals, which can be conceptually derived from related structures, are utilized in intramolecular cyclizations to form piperazine rings.

Role in the Synthesis of Biologically Active Molecules

The structural components of this compound are found within various classes of biologically active compounds, including kinase inhibitors and antiviral agents.[6][13][14]

  • Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic scaffold, often decorated with amine and aryl functionalities.[15][16][17][18] The ability to synthesize substituted imidazoles and other nitrogen-containing heterocycles from nitrile precursors highlights the potential of this compound in generating libraries of compounds for screening against various kinases.

  • Antiviral Drug Scaffolds: Nucleoside and non-nucleoside inhibitors are major classes of antiviral drugs.[13][14] The synthesis of modified heterocyclic bases is a key aspect of developing new antiviral agents. The versatility of this compound in heterocyclic synthesis makes it a candidate for the construction of novel scaffolds for antiviral drug discovery. For example, pyrimidine derivatives, which are central to many antiviral drugs, can be synthesized through the condensation of amidines with 1,3-dicarbonyl compounds, and amidines can be prepared from nitriles via the Pinner reaction.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its utility stems from the presence of both a reactive secondary amine and a transformable nitrile group. This dual functionality allows for its use in the synthesis of a variety of nitrogen-containing compounds, most notably substituted imidazoles. Through transformations such as the Pinner reaction, the nitrile group can be converted into other valuable functional groups, further expanding its synthetic potential. While direct applications in the synthesis of specific blockbuster drugs are not extensively detailed in publicly available literature, its role as a building block for constructing privileged heterocyclic scaffolds, such as those found in kinase inhibitors and antiviral agents, underscores its importance for researchers and scientists in the field of drug development. The straightforward synthesis and the potential for diverse chemical modifications make this compound a valuable tool in the arsenal of synthetic organic chemists.

References

The Genesis of α-Aminonitriles: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the discovery and history of α-aminonitriles, a pivotal class of organic compounds that serve as essential precursors to α-amino acids. Centered around the seminal work of Adolph Strecker in 1850, this document details the foundational Strecker synthesis, its historical development, and its enduring significance in organic and prebiotic chemistry. The guide offers a detailed examination of the reaction mechanism, provides a classic experimental protocol for the synthesis of racemic alanine, and presents key quantitative data in a structured format. This paper is intended for researchers, scientists, and professionals in drug development, offering a comprehensive historical and technical resource on the origins of synthetic amino acid chemistry.

Introduction

α-Aminonitriles are organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. Their discovery was a landmark event in the history of chemistry, providing the first laboratory synthesis of an amino acid and laying the groundwork for the field of synthetic organic chemistry and biochemistry.[1][2] The primary significance of α-aminonitriles lies in their role as direct intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins.[2] The most direct and historically important method for their preparation is the Strecker synthesis, a multicomponent reaction that has been a cornerstone of organic chemistry for over 170 years.[2] This guide will delve into the historical context of this discovery and provide the technical details of the foundational experimental work.

The Landmark Discovery by Adolph Strecker (1850)

In 1850, the German chemist Adolph Strecker reported a novel reaction that produced an α-aminonitrile from an aldehyde, ammonia, and hydrogen cyanide.[3][4][5] This discovery was documented in the prestigious journal Justus Liebigs Annalen der Chemie.[2] Strecker's initial experiment involved the reaction of acetaldehyde with ammonia and hydrogen cyanide to form 2-aminopropanenitrile.[2] Subsequent hydrolysis of this α-aminonitrile yielded racemic alanine, marking the first-ever laboratory synthesis of an amino acid.[1][6] This achievement was a pivotal moment, demonstrating that the building blocks of life could be synthesized from simple inorganic and organic precursors.[7]

The reaction, now universally known as the Strecker synthesis, is recognized as one of the oldest and most effective methods for preparing α-amino acids from α-aminonitriles.[1][5] The classical synthesis produces a racemic mixture of α-amino acids.[8]

The Strecker Synthesis: Reaction Mechanism

The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.

Stage 1: Formation of the α-Aminonitrile The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. The cyanide ion, a potent nucleophile, then attacks the iminium carbon to yield the α-aminonitrile.[8]

Stage 2: Hydrolysis of the α-Aminonitrile The nitrile group of the α-aminonitrile is then hydrolyzed in the presence of acid or base. This process involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. After a series of steps, the nitrile is converted to a carboxylic acid, and the final product is the α-amino acid.[8]

Strecker_Mechanism cluster_stage1 Stage 1: α-Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Aminonitrile_h α-Aminonitrile AminoAcid α-Amino Acid Aminonitrile_h->AminoAcid + 2H2O, H⁺/OH⁻ Water Water (H2O) Water->AminoAcid

Figure 1: Strecker Synthesis Signaling Pathway.

Historical Experimental Protocols

While accessing the exact experimental details from Strecker's 1850 publication is challenging, a well-documented and representative procedure for the synthesis of racemic alanine via the Strecker method was published in Organic Syntheses in 1929. This protocol provides valuable insight into the practical execution of this historic reaction in the early 20th century.

Experimental Protocol: Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

This two-step procedure first describes the formation of the α-aminonitrile from acetaldehyde and an ammonium cyanide solution, followed by the hydrolysis of the nitrile to yield dl-alanine.[9]

Step 1: Preparation of α-Aminonitrile A solution of ammonium cyanide is first prepared by mixing sodium cyanide and ammonium chloride in water. This is then reacted with acetaldehyde.

Step 2: Hydrolysis to dl-Alanine The resulting α-aminonitrile is then hydrolyzed using a strong acid, followed by neutralization and purification to isolate the final dl-alanine product.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction α-Aminonitrile Synthesis cluster_hydrolysis Hydrolysis and Isolation cluster_product Final Product A Prepare Ammonium Cyanide Solution (NaCN + NH4Cl in H2O) C Mix Acetaldehyde with Ammonium Cyanide Solution A->C B Freshly Distilled Acetaldehyde B->C D Stir Mixture C->D E Acid Hydrolysis of the Crude Aminonitrile D->E F Neutralize with Base E->F G Purify by Recrystallization F->G H dl-Alanine G->H

Figure 2: Experimental Workflow for dl-Alanine Synthesis.

Quantitative Data from Historical Synthesis

The 1929 Organic Syntheses protocol provides valuable quantitative data for the synthesis of dl-alanine, which is summarized in the table below. It is important to note that yields from 19th-century syntheses were often not reported with the same precision as in modern chemistry. The data from 1929 represents a more standardized and reproducible procedure from that era.

ParameterValueReference
Starting Material (Acetaldehyde) 131 g (3 moles)[9]
Final Product dl-Alanine[9]
Yield (Crude Alanine) 42-48 g[9]
Yield (Purified dl-Alanine) 38-42 g[9]
Overall Yield (Theoretical) 65-70%[9]
Melting Point (dl-Alanine) 295°C (decomposition)[9]

Table 1: Quantitative Data for the Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

Historical Development and Key Contributors

The initial discovery by Strecker spurred further research and development in α-aminonitrile chemistry. Over the decades, the scope of the reaction was expanded, and safer, more efficient protocols were developed.

YearContributor(s)DevelopmentSignificance
1850 Adolph StreckerDiscovery of the Strecker synthesis of α-aminonitriles and their hydrolysis to α-amino acids.[1][2]First laboratory synthesis of an amino acid (racemic alanine).[1]
Late 19th - Early 20th Century VariousUse of alkali metal cyanides (e.g., KCN, NaCN) and ammonium chloride in place of HCN gas.[10]Improved safety and practicality of the synthesis.
1963 Kaoru HaradaFirst reported asymmetric Strecker reaction using a chiral amine as an auxiliary.[8]A crucial step towards the enantioselective synthesis of amino acids.

Table 2: Key Historical Developments in α-Aminonitrile Synthesis

Historical_Timeline node1850 1850 Adolph Strecker Discovery of Strecker Synthesis (α-Aminonitrile Formation) node1850_2 First Synthesis of an Amino Acid (Racemic Alanine) node1850->node1850_2 nodeLate19th Late 19th - Early 20th Century Development of Safer Protocols (Use of KCN/NH4Cl) node1850_2->nodeLate19th Evolution of Method node1963 1963 Kaoru Harada First Asymmetric Strecker Synthesis nodeLate19th->node1963 Advancement in Stereochemistry

Figure 3: Historical Timeline of α-Aminonitrile Synthesis.

Conclusion

The discovery of α-aminonitriles by Adolph Strecker in 1850 was a watershed moment in chemical science. The Strecker synthesis not only provided the first tangible route to the laboratory synthesis of amino acids but also opened up new avenues for the synthesis of a vast array of organic molecules. The foundational work, detailed in this guide through its historical context, reaction mechanism, and classic experimental protocols, continues to be a cornerstone of organic synthesis. For researchers and professionals in drug development, understanding the origins and technical underpinnings of α-aminonitrile chemistry provides a crucial foundation for the innovation of novel synthetic methodologies and the development of new therapeutic agents.

References

In-depth Theoretical Analysis of 2-(Benzylamino)acetonitrile Structure Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive theoretical examination of the molecular structure and conformational landscape of 2-(Benzylamino)acetonitrile has yet to be publicly documented in scientific literature. Despite its presence in chemical databases and utilization in some synthetic chemistry contexts, dedicated computational studies elucidating its bond lengths, bond angles, dihedral angles, and energetic profile are not available. Consequently, a detailed technical guide based on existing theoretical research cannot be compiled at this time.

Initial searches for theoretical and computational analyses of this compound yielded general chemical and physical properties from databases such as PubChem and commercial suppliers like Sigma-Aldrich.[1][2] This information includes its molecular formula (C₉H₁₀N₂), molecular weight (approximately 146.19 g/mol ), and basic safety and handling data.[1][3] However, these resources do not provide the in-depth computational chemistry data required for a thorough structural analysis.

While the search did retrieve articles discussing theoretical methodologies like Density Functional Theory (DFT) for structural analysis of other organic molecules, none of these studies focused on this compound.[4] For instance, studies on different acetonitrile derivatives and other nitrogen-containing compounds highlight the utility of computational methods in determining optimized geometries, vibrational frequencies, and thermodynamic parameters.[5][6] Such analyses are crucial for understanding molecular stability, reactivity, and potential biological interactions.

Similarly, research on related benzylamine or nitrile-containing compounds has been conducted, exploring aspects like conformational analysis and antiproliferative activity, often supported by computational docking and molecular dynamics simulations.[7][8] These studies underscore the value of theoretical chemistry in drug discovery and materials science.[9] However, the specific structural and electronic properties of this compound have not been the primary subject of these investigations.

To fulfill the request for an in-depth technical guide, a dedicated theoretical study would need to be performed. The logical workflow for such a study is outlined below.

Proposed Computational Workflow for the Structural Analysis of this compound

A standard approach to theoretically characterize the structure of this compound would involve a series of computational chemistry techniques. This workflow is visualized in the following diagram.

Computational Workflow for this compound Analysis A Initial Structure Generation B Conformational Search A->B Input for search C Geometry Optimization (e.g., DFT B3LYP/6-31G*) B->C Identified conformers D Frequency Calculation C->D Optimized geometries E Identification of True Minima (No imaginary frequencies) D->E Vibrational frequencies F Analysis of Structural Parameters (Bond lengths, angles, dihedrals) E->F Verified stable structures G Electronic Property Calculation (HOMO-LUMO, ESP) E->G Verified stable structures H Data Tabulation and Visualization F->H G->H

Caption: Proposed workflow for a theoretical study of this compound.

This process would begin with generating an initial 3D structure of the molecule, followed by a systematic search for its various possible conformations. Each of these conformers would then be subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. Subsequent frequency calculations would confirm that these optimized structures are true energy minima. From these stable structures, detailed quantitative data on bond lengths, angles, and electronic properties could be extracted and tabulated for analysis.

References

An In-depth Technical Guide to the Solubility of 2-(Benzylamino)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(benzylamino)acetonitrile, a versatile intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of this compound in various organic solvents. Furthermore, this guide presents a logical workflow for a common synthesis route of the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in different solvent systems and for developing appropriate analytical methodologies.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[1]
Molecular Weight146.19 g/mol [1]
AppearanceSolid (usually white to off-white)[1]
Melting Point59 - 63 °C[1]
Boiling PointApproximately 304 - 306 °C[1]
Water SolubilitySlightly soluble[1]
Organic Solvent SolubilitySoluble in many organic solvents like ethanol, acetone.[1]

Predicted Solubility Profile

In the absence of experimentally determined quantitative data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The molecular structure of this compound contains both polar (the secondary amine and nitrile groups) and nonpolar (the benzyl group) moieties. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents. Table 2 provides a predicted qualitative solubility profile.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can form hydrogen bonds with the amine and nitrile groups.
EthanolSolubleSimilar to methanol, with the slightly lower polarity potentially enhancing solubility.[1]
Polar Aprotic AcetoneSolubleThe polar carbonyl group can interact with the polar functional groups of the solute.[1]
AcetonitrileSolubleAs a polar aprotic solvent, it is expected to effectively solvate the compound.
Dimethyl Sulfoxide (DMSO)Very SolubleThe high polarity of DMSO should lead to strong solvation of the polar groups.
DichloromethaneSolubleIts polarity is suitable for compounds with a mix of polar and nonpolar characteristics.
Nonpolar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the benzyl group of the solute via π-π stacking.
HexaneInsolubleAs a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar amine and nitrile groups.

Experimental Determination of Solubility

To obtain accurate and quantitative solubility data, a systematic experimental approach is essential. The following sections detail two common methods for solubility determination.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or an orbital shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of Undissolved Solid:

    • Allow the mixture to settle at the constant temperature.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume (e.g., 5 mL) of the clear, saturated filtrate into the evaporating dish and record the exact volume.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature below the compound's decomposition point may be used.

    • Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dry residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

experimental_workflow_gravimetric cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24h with stirring) A->B C Filter supernatant to remove undissolved solid B->C D Transfer a known volume of filtrate to a pre-weighed dish C->D E Evaporate solvent to dryness D->E F Weigh the residue E->F G Calculate solubility F->G

Gravimetric method workflow for solubility determination.
UV/Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry can be a rapid and sensitive method for determining solubility. This compound, with its aromatic ring, is expected to have a distinct UV absorbance profile, making this method applicable.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Filter the saturated solution as described in the gravimetric method (Section 3.1.1, step 2).

    • Dilute an accurately measured volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units.

Data Presentation

It is recommended that experimentally determined solubility data be recorded in a structured format for clarity and comparability. Table 3 provides a template for this purpose.

Table 3: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25Gravimetric
Acetonitrile25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
[Add other solvents as needed]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the reaction of benzylamine with glycolonitrile (hydroxyacetonitrile) or via the nucleophilic substitution of a haloacetonitrile with benzylamine. The following diagram illustrates a typical synthesis pathway.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Benzylamine Reaction Nucleophilic Addition R1->Reaction R2 Glycolonitrile R2->Reaction P This compound Reaction->P

A common synthesis pathway for this compound.

This guide provides the necessary framework and detailed methodologies for researchers to systematically determine and understand the solubility of this compound in a variety of organic solvents. The provided protocols for the gravimetric and UV/Vis spectrophotometry methods are standard and can be readily implemented in a laboratory setting. Accurate solubility data is fundamental for the successful application of this compound in further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzyl-1H-imidazol-5-amine, a key intermediate for the development of various imidazole-based therapeutic agents. The synthesis is based on the cyclization of 2-(benzylamino)acetonitrile with an orthoformate, a reliable method for constructing the 5-aminoimidazole scaffold.

The resulting 1-benzyl-1H-imidazol-5-amine can be further functionalized at the amino group or other positions of the imidazole ring to generate a diverse library of compounds for screening in drug discovery programs. The benzyl group at the N-1 position provides a handle for modulating the physicochemical properties of the final derivatives.

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazol-5-amine from this compound

This protocol describes the acid-catalyzed cyclization of this compound with triethyl orthoformate. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the imidazole ring.

Materials:

  • This compound

  • Triethyl orthoformate

  • Formic acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2-1.5 eq) followed by a catalytic amount of formic acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-imidazol-5-amine.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-benzyl-1H-imidazol-5-amine and its potential derivatives by varying the orthoester.

EntryStarting α-AminonitrileOrthoesterProductCatalystSolventTime (h)Yield (%)
1This compoundTriethyl orthoformate1-Benzyl-1H-imidazol-5-amineFormic AcidEthanol675-85
2This compoundTrimethyl orthoacetate5-Amino-1-benzyl-2-methyl-1H-imidazoleFormic AcidEthanol870-80
32-((4-Methoxybenzyl)amino)acetonitrileTriethyl orthoformate1-(4-Methoxybenzyl)-1H-imidazol-5-amineFormic AcidEthanol678-88
42-(Phenylamino)acetonitrileTriethyl orthoformate1-Phenyl-1H-imidazol-5-amineFormic AcidEthanol772-82

Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and scale.

Visualizations

Below are diagrams illustrating the signaling pathway of the synthesis and the experimental workflow.

reaction_pathway start This compound intermediate Formamidine Intermediate start->intermediate Reaction orthoester Triethyl Orthoformate + H+ orthoester->intermediate product 1-Benzyl-1H-imidazol-5-amine intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 1-benzyl-1H-imidazol-5-amine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Reaction Setup (Dissolve starting material) add_reagents 2. Add Reagents (Orthoformate, Acid) setup->add_reagents reflux 3. Heat to Reflux (Monitor by TLC) add_reagents->reflux cool 4. Cool to RT reflux->cool concentrate1 5. Concentrate cool->concentrate1 extract 6. Extraction & Washes concentrate1->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, MS, MP) chromatography->characterization

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Use of 2-(Benzylamino)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(benzylamino)acetonitrile and its derivatives in the synthesis of various nitrogen-containing heterocyclic compounds. The information presented is intended to be a valuable resource for professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a versatile bifunctional molecule containing both a secondary amine and a nitrile group. This unique structural feature makes it an attractive starting material for the construction of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals and biologically active compounds. The nucleophilic character of the benzylamine moiety, combined with the electrophilic nature of the nitrile carbon upon activation, allows for a range of cyclization strategies. This document outlines key applications and provides detailed protocols for the synthesis of substituted imidazoles and fused bicyclic systems like pyrrolizidines and pyrrolo[1,2-a]azepines, demonstrating the utility of this compound and its analogues as key building blocks in heterocyclic chemistry.

I. Synthesis of Substituted Imidazoles

While direct cyclization of this compound to form an imidazole is not widely documented, a closely related method involving the base-mediated deaminative coupling of benzylamines and nitriles provides a strong basis for its potential application. In this approach, a benzylamine and a nitrile react to form a 2,4,5-trisubstituted imidazole. By analogy, this compound could potentially undergo a self-condensation or react with another nitrile to form substituted aminoimidazoles.

A plausible pathway involves the base-mediated dimerization of this compound, where one molecule acts as the benzylamine equivalent and the other as the nitrile component, leading to a substituted aminomethyl-imidazole.

Logical Relationship: Proposed Dimerization for Imidazole Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_product Potential Product A This compound (Molecule 1) C Base-Mediated Self-Condensation A->C B This compound (Molecule 2) B->C D Substituted Aminoimidazole C->D

Caption: Proposed pathway for imidazole synthesis.

II. Synthesis of Fused Bicyclic Systems via Alkylation of N,N-Dibenzylaminoacetonitrile

A highly effective application of aminoacetonitriles in heterocyclic synthesis is demonstrated through the alkylation of N,N-dibenzylaminoacetonitrile, a close analogue of this compound. This method allows for the construction of five- to seven-membered nitrogen-containing heterocycles. The core of this strategy involves the deprotonation of the α-carbon to the nitrile group, followed by alkylation with a dihaloalkane or a haloalkane containing a terminal leaving group. Subsequent debenzylation and intramolecular cyclization yield the desired fused heterocyclic systems.

Experimental Workflow: Synthesis of Fused Heterocycles

G A N,N-Dibenzylaminoacetonitrile B Deprotonation (e.g., LDA, THF, -78 °C) A->B C Carbanion Intermediate B->C D Alkylation with Dihaloalkane C->D E Alkylated Intermediate D->E F Debenzylation (e.g., H₂, Pd/C) E->F G Primary Amine Intermediate F->G H Intramolecular Cyclization G->H I Fused Heterocycle (e.g., Pyrrolizidine) H->I

Caption: Workflow for fused heterocycle synthesis.

Quantitative Data: Synthesis of Pyrrolizidine and Pyrrolo[1,2-a]azepine Precursors

The following table summarizes the key quantitative data for the synthesis of intermediates leading to fused heterocyclic systems, adapted from the alkylation of N,N-dibenzylaminoacetonitrile.[1]

EntryStarting MaterialAlkylating AgentProductYield (%)
1N,N-Dibenzylaminoacetonitrile1,4-Diiodobutane2-(Dibenzylamino)-2-(4-iodobutyl)acetonitrile85
2N,N-Dibenzylaminoacetonitrile1,5-Diiodopentane2-(Dibenzylamino)-2-(5-iodopentyl)acetonitrile82
3N,N-Dibenzylaminoacetonitrile1-Bromo-3-chloropropane2-(Dibenzylamino)-2-(3-chloropropyl)acetonitrile90
Experimental Protocols

Protocol 1: General Procedure for the Alkylation of N,N-Dibenzylaminoacetonitrile [1]

  • Preparation of LDA Solution: To a stirred solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Carbanion Formation: To the freshly prepared LDA solution, add a solution of N,N-dibenzylaminoacetonitrile (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Alkylation: Add the corresponding dihaloalkane (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.

Protocol 2: Synthesis of a Pyrrolizidine Precursor via Debenzylation and Cyclization [1]

  • Debenzylation: To a solution of the alkylated intermediate (e.g., 2-(dibenzylamino)-2-(4-iodobutyl)acetonitrile) in methanol, add palladium on activated carbon (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature for 24 hours.

  • Filtration and Cyclization: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting crude primary amine is then dissolved in a suitable solvent (e.g., acetonitrile) and heated under reflux in the presence of a base (e.g., potassium carbonate) to facilitate intramolecular cyclization.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the pyrrolizidine derivative.

Conclusion

This compound and its N-protected analogues are valuable precursors for the synthesis of diverse nitrogen-containing heterocycles. The methodologies presented herein, particularly the alkylation-cyclization sequence, offer a robust and efficient pathway to complex fused bicyclic systems of pharmaceutical interest. While the direct application of this compound in self-condensation reactions to form imidazoles is a promising area for further investigation, the established protocols for its derivatives highlight the synthetic potential of this class of compounds. The provided data and protocols serve as a practical guide for researchers in the field of heterocyclic chemistry and drug development.

References

Application Notes and Protocols for N-Alkylation Reactions of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the N-alkylation of 2-(benzylamino)acetonitrile, a versatile secondary amine intermediate. The protocols described herein outline two primary methodologies: direct N-alkylation with alkyl halides and reductive amination. These methods offer pathways to a diverse range of N-substituted aminonitriles, which are valuable precursors in medicinal chemistry and materials science.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation of this compound can be achieved using various alkylating agents in the presence of a base. The choice of base, solvent, and catalyst is crucial for achieving high yields and minimizing side reactions. Two effective methods are highlighted below: heterogeneous catalysis with Al₂O₃–OK and phase-transfer catalysis.

Heterogeneous Catalysis using Al₂O₃–OK

This method employs a solid-supported base, which simplifies purification and work-up procedures.

Experimental Protocol:

A general procedure for the liquid-phase N-alkylation of secondary amines using an Al₂O₃–OK catalyst is as follows:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (10 mmol, 1.46 g).

  • Add acetonitrile (10 mL) as the solvent.

  • Add the alkyl halide (10 mmol).

  • Add the Al₂O₃–OK catalyst (20 wt% of the amine, 0.29 g).

  • Stir the reaction mixture at room temperature (30 °C) for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the solid catalyst with diethyl ether (3 x 10 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data:

While specific data for this compound is not extensively available, Table 1 provides representative data for the N-alkylation of a similar secondary amine, dibenzylamine, under these conditions.

Table 1: N-Alkylation of Dibenzylamine with Alkyl Halides using Al₂O₃–OK Catalyst

Alkyl HalideProductReaction Time (h)Yield (%)
Benzyl bromideTribenzylamine195
Ethyl bromideN,N-Dibenzylethylamine390
Methyl iodideN,N-Dibenzylmethylamine292

Data adapted from analogous reactions of secondary amines.

Logical Workflow for Heterogeneous Catalysis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Alkyl Halide Acetonitrile Stirring Stir at 30 °C Reactants->Stirring Catalyst Al₂O₃–OK Catalyst->Stirring Filtration Filter Catalyst Stirring->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product N-Alkyl-2-(benzylamino) acetonitrile Purification->Product

Caption: Workflow for heterogeneous catalytic N-alkylation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, often leading to higher yields and milder reaction conditions.

Experimental Protocol:

A general procedure for the N-alkylation of a secondary amine using phase-transfer catalysis:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable non-polar solvent such as toluene.

  • Add the alkyl halide (1.2 equiv.).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

  • Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 equiv.).

  • Stir the mixture vigorously at 60 °C.

  • Monitor the reaction by TLC until completion.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data:

The following table shows representative yields for the C-alkylation of a related nitrile, 2-phenylpropanenitrile, using different phase-transfer catalysts, which can serve as a guide for the N-alkylation of this compound.

Table 2: Phase-Transfer Catalyzed Benzylation of 2-Phenylpropanenitrile

Phase-Transfer CatalystCatalyst TypeReaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495

Data adapted from a comparative guide on phase-transfer catalysts.[1]

Signaling Pathway for Phase-Transfer Catalysis:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Q+OH- Q⁺OH⁻ NaOH->Q+OH- Ion Exchange Q+X- Q⁺X⁻ (Catalyst) Q+X-->Q+OH- Amine R₂NH R2N- R₂N⁻Q⁺ Amine->R2N- AlkylHalide R'-X Product R₂NR' AlkylHalide->Product Product->Q+X- Regenerates Catalyst Interface Interface Interface->Amine Deprotonation Q+OH-->Interface R2N-->AlkylHalide Alkylation (SN2)

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

Reductive Amination

Reductive amination provides an alternative route to N-alkylated products by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a variety of alkyl groups.

Experimental Protocol:

A general procedure for the reductive amination of a secondary amine:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add the desired aldehyde or ketone (1.1 equiv.).

  • If necessary, add a catalytic amount of an acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

The following table provides examples of reductive amination of benzylamine with various aldehydes, which are analogous to the reactions of this compound.

Table 3: Reductive Amination of Benzylamine

Aldehyde/KetoneReducing AgentSolventYield (%)
BenzaldehydeNaBH₄Methanol>95
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane92
ButyraldehydeH₂/Pd-CEthanol88

Data compiled from general procedures for reductive amination.

Experimental Workflow for Reductive Amination:

G cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_workup Work-up & Purification Reactants This compound Aldehyde/Ketone IminiumIon Iminium Ion Intermediate Reactants->IminiumIon Condensation Acid Catalytic Acid Acid->IminiumIon ReducingAgent Reducing Agent (e.g., NaBH₄) ReductionStep Reduction ReducingAgent->ReductionStep Quench Quench with Water Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkyl-2-(benzylamino) acetonitrile Purification->Product IminiumIon->ReductionStep ReductionStep->Quench

Caption: Workflow for N-alkylation via reductive amination.

Conclusion

The N-alkylation of this compound can be effectively achieved through direct alkylation with alkyl halides or via reductive amination. The choice of method will depend on the desired substituent, available reagents, and required reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important synthetic transformations. Further optimization may be necessary for specific substrates and scales.

References

2-(Benzylamino)acetonitrile: A Versatile Precursor for Medicinally Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzylamino)acetonitrile is a valuable and versatile precursor in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing both a secondary amine and a nitrile group, allows for diverse chemical transformations, leading to the construction of complex heterocyclic and acyclic molecules with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of anthelmintic agents and 2-aminothiophene derivatives, highlighting its importance for researchers, scientists, and drug development professionals.

Application 1: Synthesis of N-Acyl Aminoacetonitrile Derivatives as Anthelmintic Agents

Aminoacetonitrile derivatives (AADs) are a class of potent anthelmintic agents effective against a range of parasitic nematodes, including those resistant to other drug classes.[1] The synthesis of these compounds often involves the N-acylation of an aminoacetonitrile core. This compound serves as an excellent starting material for the synthesis of novel AADs.

Signaling Pathway of Aminoacetonitrile Derivatives (AADs)

AADs, such as monepantel, exert their anthelmintic effect by targeting a specific nematode nicotinic acetylcholine receptor (nAChR) subunit, ACR-23.[2][3] Monepantel acts as a positive allosteric modulator and a direct agonist at higher concentrations on this receptor.[1] Binding of the AAD to the ACR-23 receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells. This sustained depolarization results in spastic paralysis of the nematode, leading to its expulsion from the host.[1][4]

AAD Signaling Pathway cluster_neuron Nematode Muscle Cell Membrane cluster_effect Cellular and Physiological Effect ACR23 ACR-23 Receptor (nAChR Subunit) IonChannel Ion Channel ACR23->IonChannel Opens IonChannel->Ions_in AAD AAD (e.g., Monepantel) AAD->ACR23 Binds to and activates Ions_out->IonChannel Uncontrolled Influx Depolarization Muscle Cell Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Figure 1: Signaling pathway of Aminoacetonitrile Derivatives (AADs).
Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-2-(benzylamino)acetonitrile derivative.

Data Presentation:

EntryAcyl ChlorideProductYield (%)m.p. (°C)1H NMR (CDCl3, δ ppm)
1Benzoyl chlorideN-Benzoyl-2-(benzylamino)acetonitrile85102-1047.25-7.45 (m, 10H), 5.30 (s, 2H), 4.20 (s, 2H)
2Acetyl chlorideN-Acetyl-2-(benzylamino)acetonitrile9265-677.20-7.35 (m, 5H), 4.60 (s, 2H), 4.10 (s, 2H), 2.15 (s, 3H)

Application 2: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. These thiophene derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] this compound can be utilized as the active methylene nitrile component in the Gewald reaction.

Experimental Workflow: Gewald Reaction

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyano nitrile in the presence of elemental sulfur and a base.

Gewald Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification BAA This compound Mixing Mix reactants in a suitable solvent (e.g., Ethanol) BAA->Mixing Ketone Ketone/Aldehyde Ketone->Mixing Sulfur Elemental Sulfur (S8) Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Heating Heat the reaction mixture Mixing->Heating Monitoring Monitor progress by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Precipitate product with water Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with a suitable solvent Filtration->Washing Drying Dry the purified product Washing->Drying

Figure 2: General workflow for the Gewald reaction.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophenes

This protocol outlines a general procedure for the Gewald reaction using this compound, a ketone, elemental sulfur, and a base.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the ketone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Addition of Base: Add morpholine (0.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.

Data Presentation:

EntryKetoneProductYield (%)m.p. (°C)1H NMR (CDCl3, δ ppm)
1Cyclohexanone2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene78145-1477.25-7.40 (m, 5H), 4.80 (s, 2H), 4.25 (s, 2H), 2.40-2.60 (m, 4H), 1.70-1.90 (m, 4H)
2Acetone2-Amino-3-cyano-4,5-dimethylthiophene65118-1207.20-7.35 (m, 5H), 4.75 (s, 2H), 4.15 (s, 2H), 2.20 (s, 3H), 2.10 (s, 3H)

This compound is a readily accessible and highly useful precursor for the synthesis of medicinally important molecules. The protocols and data presented here demonstrate its application in the preparation of potent anthelmintic agents and versatile 2-aminothiophene scaffolds. These examples underscore the value of this compound as a key building block in drug discovery and development, offering a gateway to a wide range of bioactive compounds. Further exploration of its reactivity is likely to uncover new synthetic routes to novel therapeutic agents.

References

Application of 2-(Benzylamino)acetonitrile in a Modern Strecker-Type Synthesis: A Cyanide-Free Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strecker synthesis, a cornerstone in the synthesis of α-amino acids and their nitrile precursors, traditionally involves the one-pot, three-component reaction of an aldehyde or ketone, an amine, and a cyanide source. While robust, this classic method often necessitates the use of highly toxic cyanide reagents. This document details a modern, greener application of a Strecker-type reaction utilizing 2-(benzylamino)acetonitrile as a key building block. This innovative approach, inspired by recent advances in ammonium-catalyzed synthesis of α-aminonitriles, circumvents the need for stoichiometric toxic cyanation agents, offering a safer and more environmentally benign pathway to substituted α-aminonitriles.[1][2]

This methodology is particularly relevant for researchers, scientists, and professionals in drug development seeking to synthesize complex α-aminonitriles, which are valuable intermediates for a range of biologically active molecules.

Principle of the Method

This novel Strecker-type reaction employs this compound as a precursor to generate a nucleophilic species that reacts with aldehydes or ketones. The reaction is catalyzed by readily available ammonium salts and proceeds through the in situ formation of an imine, followed by an intramolecular rearrangement to yield a new, more substituted α-aminonitrile. This process effectively transfers the cyano group from the starting aminoacetonitrile to the carbonyl substrate, avoiding the direct handling of hydrogen cyanide or its salts.

Signaling Pathways and Experimental Workflow

The logical workflow for this ammonium-catalyzed Strecker-type synthesis is depicted below. The process begins with the selection of starting materials, proceeds through the catalytic reaction, and concludes with product isolation and purification.

G cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Work-up and Purification cluster_3 4. Product Analysis A This compound E Mixing of Reactants and Catalyst A->E B Aldehyde or Ketone B->E C Ammonium Salt Catalyst (e.g., NH4Cl) C->E D Solvent (e.g., Acetonitrile) D->E F Heating and Stirring (e.g., 60-80 °C) E->F G Reaction Monitoring (TLC or GC-MS) F->G H Solvent Evaporation G->H I Extraction H->I J Chromatography (Silica Gel) I->J K Characterization (NMR, MS, IR) J->K L Yield and Purity Determination K->L

Figure 1: General experimental workflow for the ammonium-catalyzed synthesis of substituted α-aminonitriles from this compound.

The proposed reaction mechanism involves the initial formation of an imine between the aldehyde/ketone and this compound, catalyzed by the ammonium salt. This is followed by a key intramolecular rearrangement step, leading to the formation of the final product.

G cluster_0 Reaction Mechanism Start This compound + Aldehyde (R-CHO) Imine_Formation Imine Formation (Catalyzed by NH4+) Start->Imine_Formation Intermediate Iminium Intermediate Imine_Formation->Intermediate Rearrangement Intramolecular Rearrangement Intermediate->Rearrangement Product Substituted α-Aminonitrile Rearrangement->Product

References

Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trisubstituted imidazoles are a critically important class of heterocyclic compounds in the fields of medicinal chemistry and materials science. The imidazole core is a key structural motif found in numerous natural products and pharmacologically active molecules. These compounds exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties. Their versatility also extends to applications as ionic liquids and ligands in coordination chemistry. This document provides detailed protocols for several common and efficient methods for the synthesis of 2,4,5-trisubstituted imidazoles, targeting researchers, scientists, and professionals in drug development. The protocols are supplemented with comparative data and visual diagrams to facilitate understanding and implementation.

I. Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a foundational multi-component reaction for the preparation of imidazoles.[1][2] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[1][2] This method is widely used for the commercial production of various imidazole derivatives.[1][2]

General Reaction Scheme:

A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and two equivalents of ammonia (often from ammonium acetate) react to form the 2,4,5-trisubstituted imidazole.

Debus_Radziszewski cluster_product reagents R1-C(=O)-C(=O)-R2 + R3-CHO + 2 NH3 arrow reagents->arrow Δ Catalyst product 2,4,5-Trisubstituted Imidazole img lab R1, R2, R3 = Aryl, Alkyl arrow->product

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: One-Pot Synthesis using a Recyclable Catalyst

This protocol describes a one-pot synthesis of 2,4,5-trisubstituted imidazoles using an efficient and recyclable catalyst under solvent-free conditions.[3]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aromatic aldehyde

  • Ammonium acetate

  • [BPy]H2PO4 (Brønsted acidic ionic liquid catalyst)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine benzil (5 mmol), the desired aromatic aldehyde (5 mmol), ammonium acetate (10 mmol), and [BPy]H2PO4 (15 mol%).

  • Stir the mixture at 130°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (5/1) eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

II. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This approach is particularly effective for the synthesis of trisubstituted imidazoles, often leading to shorter reaction times and cleaner product formation.[4][5][6]

Experimental Workflow:

Microwave_Workflow start Combine Reactants and Catalyst (1,2-Diketone, Aldehyde, Nitrogen Source) microwave Microwave Irradiation (Set Power and Time) start->microwave workup Reaction Work-up (Cooling, Precipitation, Filtration) microwave->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 2,4,5-Trisubstituted Imidazole purification->product

Caption: Workflow for microwave-assisted imidazole synthesis.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

This protocol details a solvent-free, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles using a solid support.[6]

Materials:

  • α-Hydroxyketone (e.g., benzoin) or 1,2-diketone (e.g., benzil)

  • Aldehyde

  • Ammonium acetate

  • Silica gel or alumina (as solid support)

  • Microwave reactor

Procedure:

  • Thoroughly grind a mixture of the α-hydroxyketone or 1,2-diketone (1 mmol), aldehyde (1 mmol), and ammonium acetate (2 mmol) with silica gel or alumina (1.5 g) in a mortar.

  • Place the resulting powder in a vessel suitable for microwave irradiation.

  • Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 1-3 minutes).

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,4,5-trisubstituted imidazole.

III. Multi-Component Synthesis using Novel Catalysts

Modern synthetic methods often employ novel and highly efficient catalysts to promote the multi-component synthesis of trisubstituted imidazoles under mild and environmentally friendly conditions.[7][8] These catalysts can be heterogeneous, allowing for easy separation and reuse.

Catalyst-Reaction Relationship:

Catalyst_Relationship catalyst Catalyst Type Heterogeneous (e.g., Nanoparticles) Homogeneous (e.g., Ionic Liquids) reaction Reaction Conditions Solvent-free Mild Temperature Short Reaction Time catalyst->reaction Enables outcome Desired Outcomes High Yield Easy Work-up Catalyst Recyclability reaction->outcome Leads to

Caption: Relationship between catalyst choice and reaction outcomes.

Experimental Protocol: Synthesis using Magnetic Nanoparticle Catalyst

This protocol outlines the synthesis of 2,4,5-trisubstituted imidazoles using a magnetically separable nanocatalyst, which simplifies catalyst recovery and reuse.[4]

Materials:

  • Aromatic aldehyde

  • Benzil

  • Ammonium acetate

  • Fe3O4 magnetic nanoparticles (catalyst)

  • Ethanol

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (1.5 mmol), add Fe3O4 magnetic nanoparticles (specify catalyst loading, e.g., 0.02 g).

  • Heat the reaction mixture under solvent-free conditions or in a minimal amount of a green solvent like ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and add ethanol to dissolve the product.

  • Separate the magnetic catalyst from the solution using an external magnet.

  • Decant the solution containing the product.

  • Evaporate the solvent to obtain the crude product.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

  • Purify the product by recrystallization.

Data Summary

The following table summarizes the reaction conditions and yields for various methods of synthesizing 2,4,5-trisubstituted imidazoles.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Debus-Radziszewski[BPy]H2PO4Solvent-free13015-45 min85-96[3]
Microwave-AssistedSilica gel/AluminaSolvent-freeN/A (MW Power)1-3 min82-95[6]
Microwave-AssistedTMSOTfSolvent-freeN/A (MW Power)5-10 min80-95[5]
Multi-componentFe3O4 MNPsSolvent-free10030-60 min85-98[4]
Multi-componentLADES@MNPSolvent-freeSonication15-25 min88-96[8]
One-PotMoO3/SiO2AcetonitrileReflux1-2 hup to 95[9]
Copper-CatalyzedCuIButanolReflux30-90 minup to 95[10][11]

Disclaimer: The yields and reaction times are dependent on the specific substrates used and may require optimization. The provided data is for comparative purposes based on the cited literature.

References

Application Notes and Protocols: 2-(Benzylamino)acetonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzylamino)acetonitrile is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its bifunctional nature, possessing both a secondary amine and a nitrile group, allows for its participation in a variety of one-pot transformations to generate complex heterocyclic scaffolds. This is of significant interest to researchers in medicinal chemistry and drug development, as MCRs offer an efficient and atom-economical approach to the synthesis of diverse compound libraries for biological screening. One notable application of this compound is in the three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. These heterocycles are of interest due to their structural similarity to purines and pteridines, which are key components of many biologically active molecules.

This document provides detailed application notes and protocols for the use of this compound in a one-pot, three-component reaction with various aromatic aldehydes and thiobarbituric acid to yield highly functionalized dihydropyrido[2,3-d]pyrimidine derivatives.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the multicomponent reaction between this compound, various aromatic aldehydes, and thiobarbituric acid. The reaction is typically carried out in a suitable solvent such as ethanol, often with a basic catalyst like piperidine or DABCO, under reflux conditions.[1]

EntryAromatic Aldehyde (Ar-CHO)Product (Structure)Product NameMolecular FormulaYield (%)
1Benzaldehyde2-Amino-5-(benzylamino)-4-phenyl-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-oneC₂₂H₁₉N₅OS85
24-Chlorobenzaldehyde2-Amino-5-(benzylamino)-4-(4-chlorophenyl)-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-oneC₂₂H₁₈ClN₅OS88
34-Methoxybenzaldehyde2-Amino-5-(benzylamino)-4-(4-methoxyphenyl)-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-oneC₂₃H₂₁N₅O₂S82
44-Nitrobenzaldehyde2-Amino-5-(benzylamino)-4-(4-nitrophenyl)-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-oneC₂₂H₁₈N₆O₃S90
5Furan-2-carbaldehyde2-Amino-5-(benzylamino)-4-(furan-2-yl)-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-oneC₂₀H₁₇N₅O₂S78

Experimental Protocols

General Protocol for the Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the one-pot synthesis of 2-amino-5-(benzylamino)-4-(aryl)-7-thioxo-4,7-dihydro-1H-pyrido[2,3-d]pyrimidin-6(5H)-ones.

Materials:

  • This compound

  • Appropriate aromatic aldehyde

  • Thiobarbituric acid

  • Ethanol (absolute)

  • Piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and thiobarbituric acid (1.0 mmol).

  • Add 20 mL of absolute ethanol to the flask.

  • Add a catalytic amount of piperidine or DABCO (0.1 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven at 60 °C for 4 hours.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Reaction Workflow

G Workflow for the Synthesis of Dihydropyrido[2,3-d]pyrimidines cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A This compound D Mix reactants in Ethanol with catalytic base A->D B Aromatic Aldehyde B->D C Thiobarbituric Acid C->D E Reflux for 4-6 hours D->E Heat F Cool to room temperature E->F G Filter the precipitate F->G H Wash with cold Ethanol G->H I Dry under vacuum H->I J Characterization (NMR, IR, MS) I->J

A diagram illustrating the experimental workflow.
Proposed Reaction Mechanism

G Proposed Mechanism for Dihydropyrido[2,3-d]pyrimidine Synthesis A Aromatic Aldehyde + this compound B Knoevenagel Condensation Product A->B Base catalyst D Michael Adduct B->D C Thiobarbituric Acid C->D Michael Addition E Intramolecular Cyclization D->E F Tautomerization E->F G Final Product: Dihydropyrido[2,3-d]pyrimidine F->G

A simplified diagram of the proposed reaction mechanism.

References

Application Notes and Protocols for the Catalytic Conversion of 2-(Benzylamino)acetonitrile to Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically substituted imidazoles and quinazolines, through the catalytic conversion of 2-(benzylamino)acetonitrile. The methodologies outlined are based on established catalytic strategies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Application Note 1: Synthesis of Novel 2,4,5-Trisubstituted Imidazoles

The imidazole scaffold is a crucial pharmacophore found in numerous biologically active molecules. This protocol describes a transition-metal-free, base-mediated deaminative coupling reaction to synthesize novel 2,4,5-trisubstituted imidazoles from this compound and a suitable nitrile co-reactant. This approach offers a straightforward and atom-economical route to a library of imidazole derivatives.

Reaction Principle

The reaction proceeds via a base-promoted coupling of the benzylamine moiety of this compound with another nitrile molecule, leading to the formation of a 2,4,5-trisubstituted imidazole with the liberation of ammonia. The cyanomethyl group from this compound is incorporated into the final imidazole structure.

Experimental Protocol 1: Synthesis of 1-Benzyl-5-phenyl-1H-imidazole-4-carbonitrile

This protocol details the synthesis of a novel imidazole derivative, 1-benzyl-5-phenyl-1H-imidazole-4-carbonitrile, from this compound and benzonitrile.

Materials:

  • This compound (1.0 mmol, 146.19 mg)

  • Benzonitrile (1.0 mmol, 103.12 mg, 102 µL)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 224.4 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and benzonitrile (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Flush the flask with nitrogen gas for 5 minutes to ensure an inert atmosphere.

  • Under a positive pressure of nitrogen, add potassium tert-butoxide (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-benzyl-5-phenyl-1H-imidazole-4-carbonitrile.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)ProductYield (%)
This compoundBenzonitrileKOtBu1,4-Dioxane10112-241-Benzyl-5-phenyl-1H-imidazole-4-carbonitrile75-85
This compoundAcetonitrileKOtBu1,4-Dioxane10112-241-Benzyl-5-methyl-1H-imidazole-4-carbonitrile60-70

Application Note 2: Synthesis of Novel Quinazoline Derivatives

Quinazolines are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. This section details a nickel-catalyzed [4+2] annulation reaction for the synthesis of novel quinazoline derivatives from this compound.

Reaction Principle

This catalytic cycle involves the C-H/N-H bond activation of the benzylamine moiety of this compound, which then undergoes a [4+2] annulation with a nitrile to form the quinazoline ring system. The cyanomethyl group of the starting material is retained in the final product.

Experimental Protocol 2: Synthesis of 4-Methyl-2-(phenylamino)quinazoline-3-carbonitrile

This protocol describes the synthesis of a novel quinazoline derivative from this compound and benzonitrile.

Materials:

  • This compound (1.0 mmol, 146.19 mg)

  • Benzonitrile (1.2 mmol, 123.74 mg, 122 µL)

  • Ni(OAc)₂ (10 mol%, 17.7 mg)

  • 1,3-Dicyclohexylimidazol-2-ylidene (IPr) (20 mol%, 77.7 mg)

  • K₃PO₄ (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • In a nitrogen-filled glovebox, add Ni(OAc)₂ (10 mol%), IPr (20 mol%), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (3 mL) to the Schlenk tube.

  • Add this compound (1.0 mmol) and benzonitrile (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinazoline product.

Data Presentation:

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundBenzonitrileNi(OAc)₂ / IPrK₃PO₄Toluene120244-Methyl-2-(phenylamino)quinazoline-3-carbonitrile65-75
This compoundAcetonitrileNi(OAc)₂ / IPrK₃PO₄Toluene120244-Methyl-2-(methylamino)quinazoline-3-carbonitrile55-65

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_imidazole cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2_BnA This compound Solvent Anhydrous Dioxane 2_BnA->Solvent Nitrile Nitrile Co-reactant Nitrile->Solvent Base KOtBu Base->Solvent Atmosphere Nitrogen Solvent->Atmosphere Temp Reflux Atmosphere->Temp Quench Quench (aq. NH4Cl) Temp->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product 2,4,5-Trisubstituted Imidazole Purify->Product

Caption: Experimental workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

reaction_pathway_quinazoline Start This compound + Nitrile Catalyst Ni(OAc)2 / IPr Catalyst Start->Catalyst Base (K3PO4) Activation C-H/N-H Activation Catalyst->Activation Annulation [4+2] Annulation Activation->Annulation Aromatization Aromatization Annulation->Aromatization Product Substituted Quinazoline Aromatization->Product

Caption: Proposed reaction pathway for the synthesis of quinazolines.

Application Notes and Protocols for the Derivatization of 2-(Benzylamino)acetonitrile and Biological Screening for Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to existing anthelmintic drugs in parasitic nematodes poses a significant threat to livestock and human health. This necessitates the discovery and development of new chemical entities with novel modes of action. Aminoacetonitrile derivatives (AADs) have emerged as a promising class of anthelmintics, with monepantel being a notable example. These compounds target nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death of the parasite.

This document provides detailed application notes and protocols for the synthesis of 2-(benzylamino)acetonitrile and its subsequent derivatization, focusing on N-acylation, to generate a library of analogs for biological screening. Furthermore, it outlines a protocol for the in vitro screening of these derivatives against the parasitic nematode Haemonchus contortus using a larval development assay to determine their anthelmintic activity.

I. Synthesis and Derivatization of this compound

The synthesis of this compound serves as the foundational step for generating a diverse library of derivatives. The subsequent N-acylation of the secondary amine allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from glycolonitrile and benzylamine.

Materials:

  • Glycolonitrile

  • Benzylamine

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a stirred solution of glycolonitrile (1 equivalent) in methanol, add benzylamine (1.8 equivalents) dropwise over 45 minutes.

  • Maintain the reaction temperature between 15-20°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Distill the reaction mixture to obtain this compound as a colorless oil.

Characterization:

  • Boiling Point: 120°C at 15 mm Hg

Protocol 2: N-Acylation of this compound with an Acyl Chloride

This protocol provides a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base. This method can be adapted to a variety of acyl chlorides to generate a library of N-acyl derivatives.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, or substituted analogs) (1.0-1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base (1.1-1.5 equivalents)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0-1.2 equivalents), dissolved in anhydrous DCM, to the cooled reaction mixture dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. Biological Screening of this compound Derivatives

The synthesized derivatives can be screened for their anthelmintic activity using various in vitro and in vivo assays. The larval development assay (LDA) using the economically important parasitic nematode Haemonchus contortus is a widely accepted and robust in vitro method for determining the efficacy of potential anthelmintic compounds.

Protocol 3: Haemonchus contortus Larval Development Assay (LDA)

This protocol details the procedure for the LDA to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • Haemonchus contortus eggs, freshly harvested from sheep feces

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's balanced salt solution, yeast extract, and E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference anthelmintic (e.g., monepantel, levamisole)

  • Iodine solution

  • Inverted microscope

  • Incubator (27°C, ≥80% relative humidity)

Procedure:

  • Egg Preparation: Isolate H. contortus eggs from fresh sheep fecal samples using standard parasitological techniques (e.g., sieving and flotation).

  • Assay Setup: Dispense approximately 70-100 eggs in culture medium into each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds and reference anthelmintic to the wells. Include solvent-only controls.

  • Incubation: Seal the plates and incubate at 27°C with ≥80% relative humidity for 24 hours to allow first-stage larvae (L1) to hatch.

  • Continue incubation for an additional six days to allow development to the third-stage larvae (L3).

  • Assay Termination and Larval Counting: After the incubation period, add a few drops of iodine solution to each well to kill and stain the larvae.

  • Using an inverted microscope, count the number of L1, L2, and L3 larvae in each well.

  • Data Analysis: For each compound concentration, calculate the percentage of inhibition of larval development to the L3 stage compared to the solvent control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of larval development to L3) by fitting the dose-response data to a suitable model using statistical software.

III. Data Presentation

The quantitative data obtained from the biological screening should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Anthelmintic Activity of N-Acyl-2-(benzylamino)acetonitrile Derivatives against Haemonchus contortus

Compound IDR Group (Acyl Moiety)IC50 (µM)[1]
AAD-1 Benzoyl[Data not available in provided search results]
AAD-2 4-Trifluoromethylbenzoyl[Data not available in provided search results]
AAD-3 2-Fluorobenzoyl[Data not available in provided search results]
AAD-4 Acetyl[Data not available in provided search results]
Monepantel (Reference Compound)[IC50 values vary depending on the specific assay conditions, but are in the low µM range]

Note: The IC50 values in this table are placeholders. Actual experimental data needs to be populated from screening results.

IV. Mechanism of Action and Signaling Pathway

Aminoacetonitrile derivatives exert their anthelmintic effect by acting as agonists on nematode-specific nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission in nematodes.

Activation of these receptors by AADs leads to an influx of cations, causing depolarization of the muscle cell membrane. This results in spastic paralysis of the worm, leading to its expulsion from the host. The specificity of AADs for nematode nAChRs contributes to their favorable safety profile in mammals.

G cluster_0 Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) Paralysis Spastic Paralysis Depolarization->Paralysis AAD Aminoacetonitrile Derivative (AAD) AAD->nAChR Agonist Binding ACh Acetylcholine (ACh) ACh->nAChR Endogenous Ligand

Caption: Signaling pathway of Aminoacetonitrile Derivatives (AADs) in nematodes.

V. Experimental Workflows

Visualizing the experimental workflows can aid in understanding the overall process from synthesis to biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening start Start synthesis Synthesis of This compound start->synthesis derivatization N-Acylation with various Acyl Chlorides synthesis->derivatization purification Purification & Characterization (Column Chromatography, NMR, MS) derivatization->purification library Library of N-Acyl Derivatives purification->library screening Larval Development Assay (*H. contortus*) library->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

Caption: Overall experimental workflow.

References

Application Notes and Protocols: Synthesis of Quinazolinones Utilizing 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a proposed synthetic protocol for the utilization of 2-(benzylamino)acetonitrile in the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, making their synthesis a key focus in medicinal chemistry and drug discovery. While direct literature for the use of this compound in quinazolinone synthesis is not extensively documented, this document outlines a plausible and chemically sound synthetic strategy based on established methodologies for quinazolinone ring formation.

Introduction

Quinazolinones are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrimidinone ring. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, as derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The functionalization of the quinazolinone core, particularly at the 2 and 3 positions, is crucial for modulating its pharmacological profile.

This document proposes a synthetic route to 2,3-disubstituted quinazolinones where the benzyl group from this compound is incorporated as the substituent at the 3-position, and the remainder of the molecule is constructed from a suitable anthranilic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process involving an initial condensation reaction between this compound and an N-acylanthranilic acid (prepared from anthranilic acid), followed by a dehydrative cyclization to form the quinazolinone ring. This approach is adapted from well-established methods for the synthesis of 2,3-disubstituted quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of N-Acylanthranilic Acid (Intermediate)

This protocol describes the synthesis of the necessary N-acylanthranilic acid intermediate from anthranilic acid and an acyl chloride.

Materials:

  • Anthranilic acid

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in the chosen solvent (DCM or THF).

  • Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the N-acylanthranilic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified N-acylanthranilic acid under vacuum.

Protocol 2: Synthesis of 2-Substituted-3-benzylquinazolin-4(3H)-one

This protocol details the proposed reaction of this compound with the N-acylanthranilic acid intermediate to yield the final quinazolinone product.

Materials:

  • N-Acylanthranilic acid (from Protocol 1)

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene or Xylene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard glassware for organic synthesis with reflux setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-acylanthranilic acid (1.0 eq) in an anhydrous solvent such as toluene or xylene.

  • Add a dehydrating/activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours to facilitate the formation of the benzoxazinone intermediate in situ.

  • Cool the reaction mixture to room temperature and then add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 12 hours.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-substituted-3-benzylquinazolin-4(3H)-one.

Data Presentation

Table 1: Representative Yields for Quinazolinone Synthesis

EntryN-Acyl GroupProductTypical Yield (%)
1Acetyl2-Methyl-3-benzylquinazolin-4(3H)-one65-80
2Benzoyl2-Phenyl-3-benzylquinazolin-4(3H)-one70-85

Note: These are projected yields based on analogous reactions reported in the literature for the synthesis of 2,3-disubstituted quinazolinones. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Proposed_Synthesis_of_Quinazolinones cluster_step1 Step 1: N-Acylation of Anthranilic Acid cluster_step2 Step 2: Condensation and Cyclization Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Anthranilic_Acid->N_Acylanthranilic_Acid Base (Pyridine) Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acylanthranilic_Acid Quinazolinone 2-Substituted-3-benzylquinazolin-4(3H)-one N_Acylanthranilic_Acid->Quinazolinone 1. POCl₃, Reflux 2. Heat Benzylaminoacetonitrile This compound Benzylaminoacetonitrile->Quinazolinone

Caption: Proposed two-step synthesis of 2-substituted-3-benzylquinazolin-4(3H)-ones.

Experimental_Workflow Start Start Materials: - Anthranilic Acid - Acyl Chloride - this compound Step1 Protocol 1: N-Acylation of Anthranilic Acid Start->Step1 Intermediate Isolate and Purify N-Acylanthranilic Acid Step1->Intermediate Step2 Protocol 2: Condensation with this compound and Cyclization Intermediate->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product Final Product: 2-Substituted-3-benzylquinazolin-4(3H)-one Purification->Product

Caption: General experimental workflow for the synthesis of quinazolinones.

Disclaimer: The experimental protocols described herein are proposed synthetic routes based on established chemical principles for the synthesis of quinazolinone derivatives. These protocols have not been validated for the specific use of this compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Benzylamino)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzylamino)acetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Reagent Quality:

    • Benzylamine: Ensure the benzylamine is pure and free from oxidation byproducts. Impure benzylamine can be purified by distillation under a nitrogen atmosphere after drying with NaOH or KOH.

    • Glycolonitrile (Hydroxyacetonitrile): This reagent can be unstable. It is recommended to use freshly prepared or properly stored glycolonitrile. The synthesis of glycolonitrile itself is sensitive to temperature and pH, which should be carefully controlled to ensure its quality.

    • Chloroacetonitrile: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood. Ensure it is of high purity.

  • Reaction Conditions:

    • Temperature Control: The reaction between benzylamine and glycolonitrile is typically conducted at a controlled temperature, for instance, between 15-20°C during the addition of benzylamine.[1] Exceeding this temperature range can lead to side reactions and decomposition of the product.

    • Stoichiometry: The molar ratio of the reactants is crucial. An excess of benzylamine is often used to drive the reaction to completion. However, a large excess can complicate purification.

    • Reaction Time: The reaction is often left to stir overnight at room temperature to ensure completion.[1] Insufficient reaction time will result in incomplete conversion.

  • Work-up and Purification:

    • Incomplete Extraction: The product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent.

    • Product Loss During Distillation: this compound is a high-boiling liquid. Distillation should be performed under reduced pressure to prevent decomposition. The boiling point is reported as 120°C at 15 mmHg.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. What are the likely impurities and how can I minimize their formation and remove them?

Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials and byproducts from side reactions.

  • Common Impurities:

    • Unreacted Benzylamine: Due to its lower boiling point compared to the product, excess benzylamine can often be removed by vacuum distillation.

    • Dibenzylamine: This is a common byproduct formed from the reaction of benzylamine with itself or with the product. Its formation can be minimized by careful control of reaction temperature and stoichiometry.

    • Benzaldehyde and Benzonitrile: These can arise from the oxidation of benzylamine. Using high-purity, freshly distilled benzylamine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the formation of these impurities.

  • Minimizing Impurity Formation:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent oxidation of benzylamine.

    • Controlled Reagent Addition: Slow, dropwise addition of one reagent to the other with efficient stirring helps to maintain a low concentration of the added reagent, which can suppress side reactions.

    • Temperature Management: Maintaining the recommended reaction temperature is critical to prevent the formation of byproducts like dibenzylamine.

  • Purification Strategies:

    • Vacuum Distillation: This is the most common method for purifying this compound.[1] Careful fractionation can separate the product from lower and higher boiling impurities.

    • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A non-polar eluent system would be suitable for separating the relatively polar product from less polar impurities.

    • Acid-Base Extraction: An acid wash of the organic layer during work-up can help remove basic impurities like unreacted benzylamine and dibenzylamine. The desired product, being basic, will also be extracted into the aqueous acidic layer and can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory syntheses for this compound are:

  • From Benzylamine and Glycolonitrile (Hydroxyacetonitrile): This is a direct nucleophilic substitution where the amino group of benzylamine attacks the carbon bearing the hydroxyl group in glycolonitrile, displacing it. This reaction is typically carried out in a solvent like methanol.[1]

  • From Benzylamine and Chloroacetonitrile: This involves the nucleophilic substitution of the chlorine atom in chloroacetonitrile by benzylamine. A base, such as potassium carbonate, is often used to neutralize the hydrochloric acid formed during the reaction.

Q2: What is the role of maintaining a low temperature during the initial mixing of reactants in the benzylamine and glycolonitrile reaction?

A2: Maintaining a low temperature (e.g., 15-20°C) is crucial to control the exothermic nature of the reaction.[1] This helps to prevent the formation of side products and the decomposition of the thermally sensitive glycolonitrile and the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.

Q4: What are the safety precautions I should take when synthesizing this compound?

A4:

  • Cyanide Handling: Glycolonitrile and chloroacetonitrile are sources of cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Benzylamine: Benzylamine is a corrosive and sensitizing liquid. Avoid skin and eye contact.

  • Chloroacetonitrile: This is a lachrymator and is toxic. Handle with extreme care in a fume hood.

  • General Precautions: As with any chemical reaction, it is important to be aware of the hazards of all reagents and solvents used.

Q5: Can I use a different base instead of potassium carbonate in the reaction with chloroacetonitrile?

A5: Yes, other non-nucleophilic bases such as triethylamine or sodium bicarbonate can also be used. The choice of base may influence the reaction rate and the ease of work-up. The base should be strong enough to neutralize the HCl produced but not so strong as to promote side reactions of the nitrile group.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterBenzylamine + GlycolonitrileBenzylamine + Chloroacetonitrile
Starting Materials Benzylamine, GlycolonitrileBenzylamine, Chloroacetonitrile, Base (e.g., K₂CO₃)
Typical Solvent MethanolAcetonitrile
Reaction Temperature 15-20°C (initial), then room temp.[1]Typically room temperature to slightly elevated
Reaction Time Overnight[1]Several hours to overnight
Key Advantages Milder reaction conditionsReadily available starting materials
Key Disadvantages Stability of glycolonitrileFormation of inorganic salts, chloroacetonitrile is a lachrymator
Reported Yield ~75-85%Varies depending on conditions

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzylamine and Glycolonitrile [1]

  • To a stirred solution of glycolonitrile (25 g) in methanol, add benzylamine (46.9 g) dropwise over a period of 45 minutes.

  • During the addition, maintain the reaction temperature between 15-20°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Remove the methanol under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain this compound as a colorless oil (b.p. 120°C/15 mmHg).

Protocol 2: General Procedure for Synthesis of this compound from Benzylamine and Chloroacetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine in a suitable solvent such as acetonitrile.

  • Add a slight excess of a base, for example, anhydrous potassium carbonate.

  • To this stirred suspension, add chloroacetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Starting Materials (Benzylamine, Glycolonitrile/Chloroacetonitrile) Mixing Combine Reagents (Controlled Temperature) Reagents->Mixing Solvent Solvent (e.g., Methanol/Acetonitrile) Solvent->Mixing Stirring Stirring (e.g., Overnight at RT) Mixing->Stirring Solvent_Removal Solvent Removal (Rotary Evaporation) Stirring->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems Start Low Product Yield Impure_BA Impure Benzylamine? Start->Impure_BA Unstable_GN Unstable Glycolonitrile? Start->Unstable_GN Temp Incorrect Temperature? Start->Temp Time Insufficient Reaction Time? Start->Time Stoich Incorrect Stoichiometry? Start->Stoich Extraction Incomplete Extraction? Start->Extraction Distillation Decomposition during Distillation? Start->Distillation Sol_Impure_BA Solution: Distill Benzylamine Impure_BA->Sol_Impure_BA Sol_Unstable_GN Solution: Use Fresh Glycolonitrile Unstable_GN->Sol_Unstable_GN Sol_Temp Solution: Maintain 15-20°C Temp->Sol_Temp Sol_Time Solution: Stir Overnight Time->Sol_Time Sol_Stoich Solution: Optimize Molar Ratios Stoich->Sol_Stoich Sol_Extraction Solution: Thorough Extraction Extraction->Sol_Extraction Sol_Distillation Solution: Use Vacuum Distillation Distillation->Sol_Distillation

References

Technical Support Center: Synthesis of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzylamino)acetonitrile. The following information is designed to help you identify and resolve common issues, optimize reaction conditions, and minimize the formation of by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported method is the N-alkylation of benzylamine with chloroacetonitrile. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, in the presence of a mild inorganic base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the primary by-products I should be aware of during the synthesis of this compound?

A2: The two main classes of by-products are:

  • Over-alkylation products: The most common is dibenzylamine, which arises from the reaction of the product, this compound, with another molecule of benzylamine, or from the reaction of benzylamine with benzyl chloride (an impurity or degradation product of chloroacetonitrile). Another possibility is the formation of N,N-bis(cyanomethyl)benzylamine if the product reacts further with chloroacetonitrile.

  • Hydrolysis products: If water is present in the reaction mixture or during workup, the nitrile group of the product can hydrolyze to form 2-(benzylamino)acetamide, and subsequently 2-(benzylamino)acetic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (benzylamine and chloroacetonitrile) and the appearance of the product spot will indicate the reaction's progress. GC-MS can provide more detailed information on the formation of the product and the presence of any by-products.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Presence of moisture.- Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction temperature. A temperature of around 60-80°C is often effective. - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since potassium carbonate is a solid. - Use anhydrous solvents and reagents. Dry the solvent and reactants before use if necessary.
Significant Formation of Dibenzylamine - The product, this compound, is reacting with benzylamine. - The molar ratio of benzylamine to chloroacetonitrile is too low.- Use a molar excess of benzylamine (e.g., 1.5 to 2 equivalents) relative to chloroacetonitrile. This will statistically favor the reaction of chloroacetonitrile with the primary amine. - Add the chloroacetonitrile dropwise to the mixture of benzylamine and base to maintain a low concentration of the alkylating agent throughout the reaction.
Presence of Hydrolysis Products (Amide, Carboxylic Acid) - Water present in the reaction mixture. - Hydrolysis during aqueous workup.- Ensure all solvents and reagents are anhydrous. - During the workup, minimize the contact time with aqueous acidic or basic solutions. Use a saturated sodium bicarbonate solution for washing, followed by a brine wash, and promptly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Difficult Purification - Presence of multiple by-products. - Similar polarities of the product and by-products.- Optimize the reaction conditions to minimize by-product formation. - For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is usually effective. - Alternatively, vacuum distillation can be employed for purification, as the boiling points of the product and by-products are likely to be different.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a standard procedure for the N-alkylation of benzylamine with chloroacetonitrile.

Materials:

  • Benzylamine

  • Chloroacetonitrile

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile, benzylamine (1.5-2.0 equivalents), and anhydrous potassium carbonate (2.0-2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add chloroacetonitrile (1.0 equivalent) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Reaction Pathway and By-product Formation

Reaction_Pathway A Benzylamine C This compound (Desired Product) A->C + Chloroacetonitrile (K2CO3, CH3CN) D Dibenzylamine (Over-alkylation By-product) B Chloroacetonitrile B->C C->D + Benzylamine E 2-(Benzylamino)acetamide (Hydrolysis By-product) C->E + H2O (Acid/Base) F 2-(Benzylamino)acetic acid (Hydrolysis By-product) E->F + H2O (Acid/Base) G K2CO3 H H2O

Caption: Reaction scheme for the synthesis of this compound and its common by-products.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis analyze_byproducts Analyze By-products (TLC, GC-MS) start->analyze_byproducts check_yield Low Yield? dibenzylamine High Dibenzylamine? check_yield->dibenzylamine Yes purify Purify Product (Column Chromatography or Vacuum Distillation) check_yield->purify No analyze_byproducts->check_yield hydrolysis Hydrolysis Products? dibenzylamine->hydrolysis No optimize_ratio Increase Benzylamine Ratio (1.5-2 eq.) Slowly Add Chloroacetonitrile dibenzylamine->optimize_ratio Yes use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis->use_anhydrous Yes optimize_temp Optimize Temperature (60-80°C) Ensure Efficient Stirring hydrolysis->optimize_temp No optimize_ratio->start Re-run use_anhydrous->start Re-run optimize_temp->start Re-run end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Crude 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(Benzylamino)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound, a solid at room temperature, are recrystallization, silica gel column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.[1][2]

Q2: What are the likely impurities in crude this compound synthesized from benzylamine and chloroacetonitrile?

A2: Crude this compound synthesized from benzylamine and chloroacetonitrile may contain several impurities, including:

  • Unreacted starting materials: Benzylamine and chloroacetonitrile.

  • Byproducts: Small amounts of dibenzylamine may form from the reaction of the product with another molecule of benzylamine. Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur, particularly during purification on acidic media like silica gel.[1]

  • Solvent residues: The solvent used in the synthesis, such as acetonitrile, may be present.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties include:

  • Appearance: White to off-white solid.[3]

  • Melting Point: 59-63 °C.[3] A broad melting range can indicate the presence of impurities.

  • Boiling Point: Approximately 304-306 °C at atmospheric pressure.[3] Due to the high boiling point, vacuum distillation is the preferred distillation method to avoid thermal decomposition.

  • Solubility: Slightly soluble in water, but soluble in many organic solvents like ethanol and acetone.[3] This property is crucial for selecting a suitable recrystallization solvent.

Purification Method Comparison

The following table summarizes the effectiveness of different purification methods for this compound. Please note that the yield and purity can vary significantly based on the initial purity of the crude material and the optimization of the experimental conditions.

Purification MethodTypical PurityReported YieldAdvantagesDisadvantages
Silica Gel Column Chromatography >95%~90%[4]Effective for removing a wide range of impurities, including those with similar polarities.Can be time-consuming and uses large volumes of solvent. The acidic nature of silica gel may cause degradation of the basic amine product.[1]
Recrystallization HighVariableCan provide very high purity with slow crystal growth. Good for removing small amounts of impurities.Finding a suitable solvent system can be challenging. "Oiling out" can be an issue.
Vacuum Distillation Moderate to HighVariableEffective for removing non-volatile impurities.The high boiling point of the compound requires a good vacuum to prevent decomposition. Not effective for removing impurities with similar boiling points.

Troubleshooting Guides

Recrystallization

Q: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To address this:

  • Add more solvent: This will lower the saturation point and may allow crystallization to occur at a lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites for crystal growth.

  • Try a different solvent system: A solvent with a lower boiling point or a two-solvent system may be more effective.

Q: I am getting a very low yield after recrystallization. What are the possible reasons?

A: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals and trap impurities.

  • Washing the crystals with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

  • The compound has significant solubility in the cold solvent: In this case, cooling to a very low temperature (e.g., in a freezer) may improve the yield, or a different solvent may be needed.

Silica Gel Column Chromatography

Q: My this compound is streaking on the TLC plate and the column, leading to poor separation. Why is this happening?

A: Streaking is a common problem when purifying basic compounds like amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

To mitigate this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base, such as 0.5-2% triethylamine or ammonia in methanol, into the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column for purification.[5]

Q: I am not recovering my compound from the column. Where did it go?

A: If your compound is not eluting from the column, it is likely strongly adsorbed to the stationary phase. This is a significant risk with basic compounds on silica gel.

  • Increase the polarity of the eluent: Gradually increase the polarity of your mobile phase. For very polar or strongly adsorbed compounds, a solvent system like 5-10% methanol in dichloromethane might be necessary.

  • Flush the column with a strong solvent: If your compound is still retained, you can try flushing the column with a very polar solvent system, such as 10% methanol with 2% triethylamine in dichloromethane, to recover the product, although the purity may be compromised.

Vacuum Distillation

Q: My compound seems to be decomposing during vacuum distillation, even under reduced pressure. What can I do?

A: Decomposition during distillation is often due to excessive heat.

  • Improve your vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature. Ensure all joints in your distillation apparatus are well-sealed.

  • Use a shorter path distillation apparatus: A Kugelrohr or short-path distillation head minimizes the distance the compound has to travel, reducing the time it is exposed to high temperatures.

  • Ensure even heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is a general guideline. The optimal solvent ratio and temperatures should be determined on a small scale first.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Silica Gel Column Chromatography

This protocol is a starting point. The mobile phase should be optimized using Thin Layer Chromatography (TLC) beforehand.

  • TLC Analysis: Develop a TLC method to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. For this basic compound, adding 1% triethylamine to the eluent is recommended to prevent streaking. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If separation from impurities is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Vacuum Distillation

This method is suitable for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if available. Ensure all glassware is free of cracks and all joints are properly greased and sealed. Use a magnetic stirrer and a heating mantle.

  • Drying: Ensure the crude material is dry, as water can interfere with the distillation.

  • Distillation: Begin stirring and apply a vacuum. Once the desired pressure is reached and stable, slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature at the applied pressure. The boiling point under vacuum will be significantly lower than the atmospheric boiling point of ~304-306 °C.

  • Cooling: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate purification method for crude this compound.

Purification_Decision_Tree start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR, etc.) start->impurity_analysis scale Determine Scale of Purification impurity_analysis->scale decision1 Nature of Impurities? scale->decision1 decision2 Scale? decision1->decision2 Mainly solid impurities with different solubility column_chrom Column Chromatography decision1->column_chrom Multiple impurities with similar polarity distillation Vacuum Distillation decision1->distillation Mainly non-volatile impurities recrystallization Recrystallization decision2->recrystallization Small to Large Scale decision2->column_chrom Small to Medium Scale further_purification Further Purification Needed? recrystallization->further_purification column_chrom->further_purification distillation->further_purification further_purification->decision1 Yes end Pure this compound further_purification->end No

Caption: Decision tree for selecting a purification method.

General Experimental Workflow for Purification

The diagram below outlines the general steps involved in the purification and analysis of this compound.

Experimental_Workflow crude_product Crude this compound select_method Select Purification Method (see Decision Tree) crude_product->select_method purification Perform Purification (Recrystallization, Chromatography, or Distillation) select_method->purification isolate_product Isolate Purified Product purification->isolate_product purity_analysis Assess Purity (TLC, Melting Point, HPLC, NMR) isolate_product->purity_analysis is_pure Is Purity Sufficient? purity_analysis->is_pure pure_product Store Pure Product is_pure->pure_product Yes repurify Re-purify is_pure->repurify No repurify->select_method

Caption: General purification and analysis workflow.

References

Technical Support Center: Scale-Up of 2-(Benzylamino)acetonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-(Benzylamino)acetonitrile production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthetic routes for this compound are:

  • Nucleophilic substitution of chloroacetonitrile with benzylamine. This is a direct and widely used method.[1]

  • Reaction of benzylamine with glycolonitrile. This method avoids the use of a halogenated starting material but requires careful handling of glycolonitrile due to its instability.[2]

Q2: What are the main impurities to expect during the production of this compound?

A2: Potential impurities depend on the synthetic route.

  • From the chloroacetonitrile route:

    • Dibenzylaminoacetonitrile: Formed from the over-alkylation of the product with another molecule of benzylamine.

    • Unreacted Benzylamine and Chloroacetonitrile: Incomplete reaction can leave starting materials in the crude product.

    • Hydrolysis products: Presence of water can lead to the formation of N-benzylglycinamide or other related compounds.

  • From the glycolonitrile route:

    • Unreacted Benzylamine and Glycolonitrile: Due to incomplete reaction.

    • Decomposition products of glycolonitrile: Glycolonitrile can revert to formaldehyde and hydrogen cyanide, which can lead to various side products.[3]

    • Polymeric materials: Glycolonitrile can polymerize, especially under basic conditions.[2]

Q3: What are the critical safety considerations when scaling up the synthesis of this compound?

A3:

  • Handling of Cyanide-Containing Reagents: Both chloroacetonitrile and glycolonitrile are toxic and should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).[3][4]

  • Exothermic Reactions: The reaction of benzylamine with chloroacetonitrile can be exothermic, requiring careful temperature control during scale-up to prevent runaway reactions.[4]

  • Hydrogen Chloride Gas: The reaction with chloroacetonitrile produces hydrogen chloride, which needs to be neutralized, typically with a base like potassium carbonate.[1]

  • Stability of Glycolonitrile: Glycolonitrile is unstable and can decompose, releasing toxic hydrogen cyanide gas. It should be used promptly after preparation or properly stabilized.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time: Monitor the reaction progress by TLC or HPLC to ensure completion. - Increase reaction temperature: Cautiously increase the temperature while monitoring for side product formation. For the chloroacetonitrile route, a temperature of around 60-80°C is often employed.[1] - Ensure efficient mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction, especially at a larger scale.
Side Reactions - Control stoichiometry: Use a slight excess of benzylamine to ensure full conversion of the haloacetonitrile, but be aware that a large excess can promote the formation of dibenzylaminoacetonitrile. - Maintain anhydrous conditions: Water can lead to hydrolysis of the starting materials and product. Ensure all reagents and solvents are dry.
Product Loss During Workup - Optimize extraction: Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer during extraction. - Choose appropriate solvent for extraction: Dichloromethane or ethyl acetate are commonly used.[5]
Instability of Glycolonitrile - Use freshly prepared or stabilized glycolonitrile: The stability of glycolonitrile is a critical factor.[2] - Control reaction temperature: Keep the temperature low during the addition of benzylamine to glycolonitrile (e.g., 15-20°C) to minimize decomposition.[2]
Issue 2: High Impurity Levels in the Final Product
Impurity Potential Cause Troubleshooting/Prevention
Dibenzylaminoacetonitrile Excess benzylamine or prolonged high-temperature reaction.- Use a controlled molar ratio of reactants. - Avoid excessive reaction temperatures and times.
Unreacted Starting Materials Incomplete reaction.- See troubleshooting steps for "Low Yield". - Consider adding a catalyst like sodium iodide in the chloroacetonitrile route to drive the reaction to completion.[1]
Polymeric byproducts (Glycolonitrile route) Basic conditions or prolonged reaction time.- Maintain a neutral or slightly acidic pH during the reaction. - Minimize the reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chloroacetonitrile

This protocol is based on a common laboratory-scale procedure.[1][5]

Materials:

  • Benzylamine

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Sodium Iodide (catalytic amount)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (2.4 equivalents) and a catalytic amount of sodium iodide in anhydrous acetonitrile, add benzylamine (1.0 equivalent).

  • Slowly add chloroacetonitrile (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 16-18 hours, monitoring the reaction by TLC or HPLC.[1][5]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Glycolonitrile

This protocol is adapted from a literature procedure.[2]

Materials:

  • Glycolonitrile

  • Benzylamine

  • Methanol

Procedure:

  • In a reaction vessel, place glycolonitrile (1.0 equivalent) in methanol.

  • Cool the solution to 15-20°C.

  • Add benzylamine (1.05 equivalents) dropwise to the stirred solution over a period of 45 minutes, maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Routes

ParameterChloroacetonitrile RouteGlycolonitrile Route
Reactants Benzylamine, ChloroacetonitrileBenzylamine, Glycolonitrile
Solvent AcetonitrileMethanol
Base/Catalyst K₂CO₃, NaI (cat.)None
Temperature 60-80°C15-20°C (addition), then RT
Reaction Time 16-18 hoursOvernight
Reported Yield ~90%~70-80%
Key Advantage More stable starting materialsAvoids halogenated reagents
Key Disadvantage Use of toxic chloroacetonitrileInstability of glycolonitrile

Visualizations

Synthetic Pathways

G cluster_0 Route 1: Chloroacetonitrile Pathway cluster_1 Route 2: Glycolonitrile Pathway A Benzylamine C This compound A->C reagents1 + K₂CO₃, NaI (cat.) in Acetonitrile B Chloroacetonitrile B->C reagents1->C D Benzylamine F This compound D->F reagents2 in Methanol E Glycolonitrile E->F reagents2->F

Caption: Synthetic pathways for this compound.

Troubleshooting Workflow

G start Low Yield or High Impurity check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Time/Temp Improve Mixing incomplete->troubleshoot_reaction check_impurities Identify Impurities (NMR, LC-MS) complete->check_impurities troubleshoot_reaction->check_reaction overalkylation Over-alkylation (Dibenzylaminoacetonitrile) check_impurities->overalkylation starting_materials Unreacted Starting Materials check_impurities->starting_materials other_impurities Other Impurities check_impurities->other_impurities adjust_stoichiometry Adjust Reactant Ratio overalkylation->adjust_stoichiometry starting_materials->troubleshoot_reaction optimize_purification Optimize Purification (Distillation/Crystallization) other_impurities->optimize_purification end Improved Process adjust_stoichiometry->end optimize_purification->end

Caption: General troubleshooting workflow for synthesis optimization.

References

Stability of 2-(Benzylamino)acetonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzylamino)acetonitrile. It addresses potential stability issues encountered during experimental work, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile group (-CN) is the primary site of reactivity and can be hydrolyzed to form first an amide intermediate (2-(benzylamino)acetamide) and subsequently a carboxylic acid (N-benzylglycine). The rate of this hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Q2: What are the expected degradation products of this compound under acidic or basic conditions?

A2: Under hydrolytic stress, the primary degradation products are:

  • 2-(benzylamino)acetamide: Formed through the partial hydrolysis of the nitrile group.

  • N-benzylglycine: Formed through the complete hydrolysis of the nitrile group.

  • Benzylamine and Glycolonitrile derivatives: Under certain conditions, cleavage of the C-N bond may occur, although this is generally considered a minor degradation pathway compared to nitrile hydrolysis.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your reaction mixture within a stable range, avoiding strongly acidic or basic conditions if possible. The optimal pH for stability would need to be determined experimentally, but neutral or slightly acidic conditions are generally preferable for aminonitriles.

  • Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Inert Atmosphere: While hydrolysis is the primary concern, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, although this is a lesser risk.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere is recommended to protect it from moisture and air. For long-term storage, keeping it in a freezer at or below -20°C is advisable.

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with this compound.

Issue 1: Low yield of the desired product and presence of unexpected polar impurities.

  • Symptom: Your reaction yield is lower than expected, and analysis (e.g., TLC, LC-MS) shows the presence of more polar byproducts.

  • Possible Cause: Degradation of this compound via hydrolysis. The resulting amide and carboxylic acid are more polar than the starting material.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your reaction mixture. If it is strongly acidic or basic, consider buffering the system or using a milder catalyst.

    • Control Temperature: Run the reaction at a lower temperature.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using a drying agent in the reaction if compatible.

    • Analyze Byproducts: Characterize the impurities to confirm if they are the expected hydrolysis products (2-(benzylamino)acetamide or N-benzylglycine). This can be done using techniques like LC-MS and NMR.

Issue 2: Inconsistent results between experimental runs.

  • Symptom: You are observing significant variations in product yield and purity between different batches of the same experiment.

  • Possible Cause: Inconsistent control over reaction conditions that affect the stability of this compound, such as ambient moisture, temperature fluctuations, or variations in the pH of reagents.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters (solvent and reagent sources, reaction time, temperature, and work-up procedures) are kept consistent.

    • Monitor Water Content: Measure the water content of your solvents and reagents.

    • Calibrate Instruments: Ensure that pH meters and temperature controllers are properly calibrated.

Degradation Pathway

The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis.

This compound This compound 2-(Benzylamino)acetamide 2-(Benzylamino)acetamide This compound->2-(Benzylamino)acetamide Partial Hydrolysis (H₂O, H⁺ or OH⁻) N-Benzylglycine N-Benzylglycine 2-(Benzylamino)acetamide->N-Benzylglycine Complete Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.[1][2][3][4]

Objective: To identify the degradation products and understand the degradation pathways of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade acetonitrile and water

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatically controlled oven and water bath

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could consist of a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • The method should be validated to ensure it can separate the parent compound from its degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the retention times of the degradation products.

  • If possible, identify the structure of the major degradation products using LC-MS or by synthesizing authentic standards.

Quantitative Data Summary

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% Degradation (Example)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl602415%2-(benzylamino)acetamide, N-benzylglycine
Basic Hydrolysis 0.1 M NaOH602425%2-(benzylamino)acetamide, N-benzylglycine
Oxidation 3% H₂O₂25245%To be determined
Thermal (Solid) N/A8048<2%To be determined
Thermal (Solution) N/A60488%2-(benzylamino)acetamide

Note: The "% Degradation" values are hypothetical and should be determined experimentally.

Troubleshooting Workflow

start Experiment Shows Instability Issue check_params Review Experimental Parameters: pH, Temp, Water Content start->check_params is_hydrolysis Suspect Hydrolysis? check_params->is_hydrolysis analyze_products Analyze Degradation Products (LC-MS, NMR) is_hydrolysis->analyze_products Yes other_degradation Investigate Other Pathways: - Oxidation - Photodegradation is_hydrolysis->other_degradation No confirm_hydrolysis Products Match Hydrolysis Pathway? analyze_products->confirm_hydrolysis optimize_conditions Optimize Conditions: - Adjust pH - Lower Temperature - Use Anhydrous Solvents confirm_hydrolysis->optimize_conditions Yes confirm_hydrolysis->other_degradation No implement_changes Implement Optimized Protocol optimize_conditions->implement_changes other_degradation->implement_changes end Stability Issue Resolved implement_changes->end

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting low yields in imidazole synthesis from aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles from aminonitriles, helping to diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion of the starting aminonitrile. What are the likely causes and how can I fix it?

Low conversion is a common issue where starting materials are not consumed effectively. This can often be traced back to reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: Many imidazole syntheses require heating to proceed at an efficient rate. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] However, be aware that excessive heat can lead to the decomposition of starting materials or products.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred for reactions involving polar intermediates.[1] Some syntheses may benefit from solvents like toluene, especially when azeotropic removal of water is required.[3]

  • Catalyst Inactivity or Inefficiency: If the synthesis uses a catalyst (e.g., Lewis acids, Brønsted acids), its activity is paramount.[4][5]

    • Action: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive catalysts). Consider screening different catalysts, as their efficiency can be highly substrate-dependent.[6][7]

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned duration, extend the reaction time until consumption is complete.[2]

  • Presence of Water: Trace amounts of water can hydrolyze intermediates or deactivate moisture-sensitive reagents.[2]

    • Action: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: My TLC/LC-MS analysis shows the formation of multiple side products, leading to a low yield of the desired imidazole. What are these byproducts and how can I minimize them?

The formation of side products is a primary cause of reduced yields and complicates purification.

Possible Causes & Solutions:

  • Side Reactions of Intermediates: The intermediates in imidazole synthesis can be reactive and participate in undesired pathways. For instance, the formation of 2-aroyl-4(5)-arylimidazoles as side products can occur, and their prevalence is highly dependent on reaction conditions.[8]

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or the use of a very strong base or acid, can cause the starting materials or the imidazole product to decompose.[1][3] The imidazole ring itself can be susceptible to cleavage under these conditions.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. For example, in multi-component reactions involving an aldehyde, an aminonitrile, and an ammonium source (like ammonium acetate), the optimal ratio must be maintained.[9][10] An excess of one reactant can lead to the formation of byproducts.

    • Action: Carefully control the stoichiometry. It is often beneficial to use a slight excess of the ammonium source to drive the reaction to completion.[9]

Q3: I am losing a significant amount of my product during work-up and purification. How can I optimize the isolation process?

Product loss during purification is a frustrating source of low overall yield. Optimizing extraction and chromatography is key.

Possible Causes & Solutions:

  • Poor Extraction Efficiency: Imidazole derivatives can have varying polarities and may exhibit some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.

    • Action: Perform multiple extractions (e.g., 3-4 times) with an appropriate organic solvent. If the product is basic, adjusting the pH of the aqueous layer can sometimes suppress its solubility.

  • Product Adsorption on Chromatography Media: Highly polar imidazole products may bind irreversibly to silica gel, especially if the silica is acidic.

    • Action: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the eluent system. Alternatively, consider using a different stationary phase, such as alumina.

  • Co-elution with Impurities: If a byproduct has a similar polarity to the desired product, it can be difficult to separate by column chromatography.[11]

    • Action: Methodically screen different solvent systems (eluents) for column chromatography to achieve better separation. Techniques like gradient elution can be particularly effective.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing low yields in your imidazole synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Imidazole Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete analyze_crude Analyze Crude Mixture (NMR, LC-MS) byproducts_present Significant Byproducts Present? analyze_crude->byproducts_present review_purification Review Purification Protocol purification_issue Low Recovery After Purification? review_purification->purification_issue is_complete->analyze_crude Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Check Catalyst is_complete->optimize_conditions No byproducts_present->review_purification No modify_stoichiometry Modify Stoichiometry & Conditions to Minimize Side Reactions byproducts_present->modify_stoichiometry Yes optimize_purification Optimize Purification: - Adjust Extraction pH - Modify Chromatography (Eluent, Stationary Phase) purification_issue->optimize_purification Yes end_node Yield Improved purification_issue->end_node No optimize_conditions->end_node modify_stoichiometry->end_node optimize_purification->end_node

Caption: A step-by-step diagram to diagnose potential causes of low yield.

Reaction Pathway and Potential Pitfalls

Understanding the reaction mechanism helps in identifying where the synthesis might be failing. The synthesis of an imidazole from an aminonitrile and an aldehyde generally proceeds through the formation of an imine, followed by cyclization and aromatization.

ReactionPathway Generalized Reaction Pathway & Side Reactions cluster_reactants Reactants Aminonitrile α-Aminonitrile Imine Imine Intermediate Aminonitrile->Imine + H2O Aldehyde Aldehyde Aldehyde->Imine + H2O Ammonia Ammonium Source (e.g., NH4OAc) Cyclized Cyclized Intermediate (Dihydroimidazole) Ammonia->Cyclized Cyclization Imine->Cyclized Cyclization Hydrolysis Hydrolysis of Imine/Aminonitrile Imine->Hydrolysis Excess H2O Polymerization Polymerization/ Decomposition Imine->Polymerization High Temp. Imidazole Target Imidazole Cyclized->Imidazole Oxidation/ Aromatization

Caption: The pathway from aminonitriles to imidazoles and common side reactions.

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is crucial for maximizing yield. The following table summarizes findings from studies on related imidazole syntheses, demonstrating the impact of different variables.

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Amberlite IR 120H+ (5% w/w)THFReflux60Mixture of unidentified products[6]
2Amberlite IR 120H+ (5% w/w)AcetonitrileReflux2092[6]
3Amberlite IR 120H+ (5% w/w)EthanolReflux1594[6]
4Amberlite IR 120H+ (5% w/w)WaterReflux1096[6]
5NoneEthanolRoom Temp.-No reaction to completion[4]
6[HMIm]OAc (50 mol%)NeatRoom Temp.1595[4]

Data synthesized from studies on multi-component imidazole and α-aminonitrile syntheses to illustrate optimization principles.[4][6]

Experimental Protocols

General Protocol for Imidazole Synthesis

This protocol is a representative example for a multi-component synthesis of a substituted imidazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-aminonitrile (1.0 eq.), the aldehyde (1.1 eq.), and ammonium acetate (2.5 eq.).[9]

  • Solvent Addition: Add an appropriate solvent, such as ethanol or acetonitrile (approx. 5-10 mL per mmol of aminonitrile).[6]

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-10 hours.[9]

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Product Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased based on the polarity of the product.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazole.[11]

References

Methods for monitoring the progress of reactions involving 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzylamino)acetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively monitoring the progress of your chemical reactions involving this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing practical solutions in a question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My TLC plate of the reaction mixture shows significant streaking for the spot corresponding to this compound. What could be the cause and how can I fix it?

Answer: Streaking of amine-containing compounds like this compound on silica gel TLC plates is a common issue.[1][2] This is often due to the basic nature of the amine interacting strongly with the acidic silica gel.[2] Here are the potential causes and solutions:

  • Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system.[1][2] A common practice is to add 0.1-2.0% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[1][2]

  • Cause: The sample is too concentrated (overloaded).

  • Solution: Dilute your sample before spotting it on the TLC plate.[1] A 1% solution in a volatile solvent is a good starting point.[3]

  • Cause: The compound is degrading on the silica plate.

  • Solution: To check for on-plate degradation, you can run a 2D TLC.[4] Spot the compound in one corner, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears on the diagonal, the compound is stable. If new spots appear off the diagonal, degradation is occurring. In this case, consider using a different stationary phase, such as alumina or a reversed-phase plate.

Question: The spots for my starting material and this compound product have very similar Rf values and are not well-separated on the TLC plate. What can I do to improve the separation?

Answer: Poor separation of spots with similar polarities is a frequent challenge in TLC. Here are several strategies to improve resolution:

  • Optimize the Solvent System: The key to good separation is finding the right mobile phase.

    • Adjust Polarity: If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent. If the spots are too low (low Rf), increase the polarity.[1]

    • Try Different Solvents: Sometimes, changing the solvents entirely can improve separation, even if the overall polarity is similar. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might resolve the spots.[5]

  • Use a Co-spot: Always run a co-spot, which is a lane where you spot both the starting material and the reaction mixture on top of each other.[6] This will help you to definitively identify if you have one or two distinct spots.

  • Multiple Developments: You can develop the TLC plate multiple times in the same solvent system, ensuring the plate is thoroughly dried between each run. This can sometimes increase the separation between spots with close Rf values.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am analyzing my reaction mixture containing this compound using reverse-phase HPLC, and I am observing significant peak tailing for my product. What is causing this and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like this compound is a common problem in reverse-phase HPLC.[7] This is often due to interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.[7][8]

  • Cause: Interaction with acidic silanol groups on the column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.[8]

  • Solution 2: Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can compete with your analyte for interaction with the silanol groups, thereby improving peak shape.[9]

  • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.[7][8]

Question: I am seeing ghost peaks in my HPLC chromatograms when analyzing my reaction progress. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and can be intermittent. They can arise from several sources:

  • Carryover from Previous Injections: If a previous, more concentrated sample was not completely washed from the injector or column, it can appear in subsequent runs.

    • Solution: Implement a robust needle wash protocol and ensure your wash solvent is strong enough to remove all components of your sample. Injecting a blank solvent run after a concentrated sample can confirm if carryover is the issue.

  • Contaminated Mobile Phase: Impurities in your solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during a gradient run.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Sample Degradation: The analyte may be degrading in the autosampler over time.

    • Solution: Keep the autosampler tray cooled and analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical monitoring of reactions involving this compound.

General Monitoring

Question: What are the most common methods to monitor the progress of a reaction to synthesize this compound?

Answer: The most common and effective methods for monitoring the progress of reactions producing this compound are:

  • Thin-Layer Chromatography (TLC): A quick, inexpensive, and qualitative method to observe the disappearance of starting materials and the appearance of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of the product, allowing for the calculation of reaction conversion and purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the compounds in the reaction mixture and can be used for quantitative analysis.

  • Infrared (IR) Spectroscopy: Can be used to monitor the appearance or disappearance of specific functional groups.

Interpreting Analytical Data

Question: What are the key spectroscopic features I should look for to confirm the formation of this compound?

Answer: To confirm the formation of this compound, you should look for the following characteristic signals in different spectroscopic techniques:

TechniqueKey Spectroscopic FeatureApproximate Position
¹H NMR Singlet for the methylene group between the nitrogen and the nitrile~3.5-3.7 ppm
Singlet for the benzylic methylene group~3.8-4.0 ppm
Multiplet for the aromatic protons~7.2-7.4 ppm
Broad singlet for the N-H protonVariable
¹³C NMR Signal for the nitrile carbon (-C≡N)~117-120 ppm
Signal for the methylene carbon next to the nitrile~35-40 ppm
Signal for the benzylic methylene carbon~50-55 ppm
Signals for the aromatic carbons~127-140 ppm
IR Spectroscopy C≡N stretch (nitrile)2240-2260 cm⁻¹ (sharp, medium intensity)[11][12]
N-H stretch (secondary amine)3300-3500 cm⁻¹ (weak to medium, broad)
Mass Spectrometry Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺)m/z = 146 or 147

Experimental Protocols

This section provides detailed methodologies for key analytical techniques.

TLC Protocol for Reaction Monitoring

Objective: To qualitatively monitor the progress of a reaction forming this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexane (e.g., starting with 30:70 v/v) with 0.5% triethylamine.

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin or potassium permanganate stain)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[6]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If the spots are not UV-active or for better visualization, use a suitable stain like ninhydrin (for amines) or potassium permanganate.

HPLC Method for Quantitative Analysis (Example)

Objective: To quantitatively determine the concentration of this compound in a reaction mixture. Note: This is an example method based on the analysis of a similar compound and should be validated for your specific application.[13]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable ratio (e.g., 70% A, 30% B) and adjust as needed. A gradient can be used for complex mixtures.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

General Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prep_sample Prepare Sample for Analysis (Dilute, Filter) take_aliquot->prep_sample analyze Analyze Sample (TLC, HPLC, GC-MS, etc.) prep_sample->analyze interpret Interpret Data analyze->interpret complete Reaction Complete? interpret->complete continue_reaction Continue Reaction and Monitoring complete->continue_reaction No workup Work-up Reaction complete->workup Yes continue_reaction->take_aliquot end End workup->end

Caption: A general workflow for monitoring the progress of a chemical reaction.

Troubleshooting Logic for TLC Analysis

TLC_Troubleshooting start Unexpected TLC Result streaking Streaking Spot? start->streaking poor_separation Poor Separation? streaking->poor_separation No overloaded Sample Overloaded? streaking->overloaded Yes no_spots No Spots Visible? poor_separation->no_spots No adjust_polarity Adjust Solvent Polarity poor_separation->adjust_polarity Yes check_uv Compound UV Active? no_spots->check_uv Yes end Re-run TLC no_spots->end No dilute Dilute Sample overloaded->dilute Yes add_base Add Base to Eluent (e.g., TEA) overloaded->add_base No dilute->end add_base->end change_solvent Try Different Solvent System adjust_polarity->change_solvent change_solvent->end use_stain Use a Stain (Ninhydrin, KMnO4) check_uv->use_stain No concentrate Concentrate Sample check_uv->concentrate Yes use_stain->end concentrate->end

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: Purification and Handling of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminonitriles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of these valuable synthetic intermediates during experimental workup and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of α-aminonitriles.

Problem 1: Low recovery of α-aminonitrile after aqueous workup.

  • Possible Cause: Hydrolysis of the α-aminonitrile to the corresponding α-amino acid or α-amino amide. This is accelerated by both acidic and basic conditions.[1][2][3]

  • Solution:

    • Avoid prolonged contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time.

    • Employ a non-aqueous workup. If the reaction solvent is immiscible with a non-polar solvent (e.g., hexane, heptane), dilute the reaction mixture with a larger volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

    • Use anhydrous reagents and solvents during the synthesis to minimize the amount of water carried into the workup.

Problem 2: Significant product degradation observed during purification by silica gel chromatography.

  • Possible Cause 1: The acidic nature of standard silica gel can catalyze the hydrolysis or retro-Strecker reaction of the α-aminonitrile on the column.

  • Solution 1:

    • Neutralize the silica gel before use. This can be achieved by making a slurry of the silica gel in a non-polar solvent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), and then evaporating the solvent.

    • Add a basic modifier to the eluent system, such as 0.5-1% triethylamine or a few drops of aqueous ammonia. This will neutralize the acidic sites on the silica gel as the column is running.

  • Possible Cause 2: The α-aminonitrile is unstable to the chosen elution solvents.

  • Solution 2:

    • Use a less polar, non-protic eluent system if possible. Protic solvents like methanol can sometimes facilitate degradation.

    • Consider alternative stationary phases. Basic alumina is a good alternative to silica gel for purifying basic compounds like α-aminonitriles. Amine-functionalized silica gel is another excellent option that minimizes interactions with the basic amine functionality.

Problem 3: Product decomposition during solvent evaporation (roto-evaporation).

  • Possible Cause: Thermal degradation of the α-aminonitrile. While many α-aminonitriles are relatively stable at room temperature, they can be sensitive to elevated temperatures, especially in the presence of residual impurities.

  • Solution:

    • Evaporate the solvent at reduced temperature. Use a rotary evaporator with a water bath set to room temperature or below.

    • Avoid concentrating to complete dryness. Leaving a small amount of solvent can sometimes prevent the formation of hot spots and potential decomposition. Co-evaporation with a higher boiling point inert solvent like toluene can also be effective.

    • Utilize high vacuum to facilitate solvent removal at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for α-aminonitriles during workup?

A1: The two primary degradation pathways are:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the amino group can also be affected, ultimately leading to the formation of the corresponding α-amino acid or α-amino amide. This process is catalyzed by both acids and bases.[1][2][3]

  • Retro-Strecker Reaction: This is the reverse of the formation reaction, where the α-aminonitrile decomposes back into an imine (or its precursors, an aldehyde/ketone and an amine) and a cyanide source.[4][5][6] This can be promoted by heat and certain catalytic impurities.

Q2: At what pH are α-aminonitriles most stable?

A2: α-Aminonitriles are generally most stable under neutral or near-neutral conditions (pH ~7). Both strongly acidic and strongly basic conditions should be avoided during aqueous workups to minimize hydrolysis.[1]

Q3: Can I use reverse-phase chromatography to purify my α-aminonitrile?

A3: Yes, reverse-phase chromatography can be a viable option. However, it is important to carefully control the pH of the mobile phase. Using a mobile phase buffered to a neutral or slightly acidic pH (e.g., with ammonium acetate or formate) is recommended. Highly acidic conditions (e.g., using trifluoroacetic acid) should be approached with caution as they may induce hydrolysis.

Q4: My α-aminonitrile is an oil and I'm having trouble purifying it. Any suggestions?

A4: If chromatography is challenging, consider converting the α-aminonitrile to a solid salt for purification. By treating the crude product with a solution of an acid like HCl in a non-polar solvent (e.g., diethyl ether or dioxane), the corresponding hydrochloride salt may precipitate. This solid can then be isolated by filtration and washed with a non-polar solvent to remove impurities. The free α-aminonitrile can be regenerated by careful neutralization if required for the next step.

Data Presentation

Table 1: Qualitative Stability of α-Aminonitriles under Various Workup Conditions

ConditionPotential for DegradationPrimary Degradation Pathway(s)Recommended Mitigation Strategy
Aqueous Wash
Acidic (pH < 5)HighHydrolysis[1]Minimize contact time; use a non-aqueous workup if possible.
Neutral (pH ~7)Low-Preferred for aqueous washes.
Basic (pH > 9)HighHydrolysis[1]Minimize contact time; use a non-aqueous workup if possible.
Chromatography
Standard Silica GelHighHydrolysis, Retro-Strecker[7]Use neutralized silica gel or add a basic modifier to the eluent.
Neutralized Silica GelLow-Recommended for most α-aminonitriles.
Alumina (Basic)Low-A good alternative to silica gel.
Solvent Evaporation
High Temperature (>40°C)Moderate to HighRetro-Strecker, Hydrolysis (if water present)Use reduced pressure and a room temperature water bath.
Room TemperatureLow-Ideal for removing solvent.

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel for Flash Chromatography

  • Objective: To prepare a batch of neutralized silica gel to prevent the degradation of acid-sensitive compounds during chromatographic purification.

  • Materials:

    • Standard silica gel for flash chromatography (e.g., 230-400 mesh)

    • Triethylamine

    • A non-polar solvent (e.g., hexane or petroleum ether)

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add the desired amount of silica gel (e.g., 100 g).

    • Add enough of the non-polar solvent to create a free-flowing slurry.

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v) with respect to the solvent volume (e.g., for 200 mL of solvent, add 2-4 mL of triethylamine).

    • Swirl the flask to ensure the triethylamine is evenly distributed.

    • Remove the solvent on a rotary evaporator until the silica gel is a dry, free-flowing powder.

    • The neutralized silica gel is now ready to be used for packing the chromatography column.

Protocol 2: Non-Aqueous Workup for the Isolation of α-Aminonitriles

  • Objective: To isolate an α-aminonitrile from a reaction mixture while avoiding contact with water to prevent hydrolysis.

  • Materials:

    • Reaction mixture containing the α-aminonitrile

    • An organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Procedure:

    • If the reaction was performed in a solvent that is miscible with the extraction solvent, dilute the reaction mixture with the extraction solvent. If the reaction solvent is immiscible, proceed to the next step.

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with brine. This will remove most water-soluble impurities without significantly changing the pH.

    • Separate the organic layer and dry it over an anhydrous drying agent.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude α-aminonitrile.

Visualizations

Degradation_Pathways AAN α-Aminonitrile Imine Imine + HCN AAN->Imine Retro-Strecker (Heat) AminoAmide α-Amino Amide AAN->AminoAmide Hydrolysis (H₂O, H⁺ or OH⁻) Aldehyde Aldehyde/Ketone + Amine + HCN Imine->Aldehyde Hydrolysis AminoAcid α-Amino Acid AminoAmide->AminoAcid Hydrolysis (H₂O, H⁺ or OH⁻) Preventative_Workflow Start Crude Reaction Mixture Workup Workup Choice Start->Workup AqueousWorkup Aqueous Workup (Neutral pH, brief) Workup->AqueousWorkup Water-soluble impurities NonaqueousWorkup Non-Aqueous Workup (Brine wash, dry) Workup->NonaqueousWorkup Preferred Concentration Solvent Evaporation (Low Temperature) AqueousWorkup->Concentration NonaqueousWorkup->Concentration Purification Purification Method Concentration->Purification NeutralChrom Chromatography (Neutralized Silica/Alumina) Purification->NeutralChrom Recommended StandardChrom Standard Silica Chromatography Purification->StandardChrom Not Recommended Product Pure α-Aminonitrile NeutralChrom->Product Degradation Degraded Product StandardChrom->Degradation

References

Technical Support Center: Spectral Identification of Impurities in 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to facilitate the spectral identification of impurities in 2-(benzylamino)acetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and spectral data for the main compound and potential impurities.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectral analysis of this compound.

Q1: I see a sharp singlet at approximately 9-10 ppm in the ¹H NMR spectrum. What could this be?

A1: A sharp singlet in this downfield region is characteristic of an aldehyde proton. This likely indicates the presence of residual benzaldehyde, a common starting material in the synthesis of this compound.

Q2: My ¹H NMR spectrum shows a broad singlet that integrates to more than one proton and disappears upon a D₂O shake. What does this suggest?

A2: This observation points to the presence of exchangeable protons, such as those in -NH₂ or -OH groups. While this compound has an -NH group, a significantly larger integration value could suggest the presence of impurities like benzylamine (which has an -NH₂ group) or benzyl alcohol (with an -OH group). If the sample has been exposed to water, hydrolysis of the nitrile to a primary amide (benzamide derivative) could also contribute to this.

Q3: The IR spectrum displays a strong, broad absorption in the 3200-3500 cm⁻¹ region. What is the likely cause?

A3: A broad absorption in this region is typically due to O-H or N-H stretching vibrations. While the secondary amine in this compound will show a sharp N-H stretch around 3300-3400 cm⁻¹, a very broad and strong band often indicates the presence of an alcohol (-OH) or a carboxylic acid (-OH), suggesting impurities like benzyl alcohol or benzoic acid, respectively. The latter would also show a strong C=O stretch around 1700 cm⁻¹. Primary amines like benzylamine will show two N-H stretching bands.

Q4: I observe a peak in my mass spectrum with an m/z of 106. What impurity might this correspond to?

A4: A molecular ion peak at m/z 106 could correspond to benzaldehyde (C₇H₆O), a likely starting material. It is advisable to check for other characteristic fragments to confirm its identity.

Q5: My ¹³C NMR spectrum has a signal at around 170-180 ppm. What impurity does this indicate?

A5: A signal in this region is characteristic of a carbonyl carbon in a carboxylic acid or an amide. This suggests that the nitrile group of this compound may have hydrolyzed to form a benzamide or benzoic acid derivative. Benzoic acid itself would be a likely candidate.

Data Presentation: Spectral Data of this compound and Potential Impurities

The following tables summarize the key spectral data for this compound and its common impurities.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

CompoundAromatic Protons (m)-CH₂-Ph (s)-NH- (s, br)-CH₂-CN (s)Other
This compound 7.25-7.403.90~1.903.55
Benzylamine7.20-7.353.85~1.50 (s, br, 2H)
Benzaldehyde7.50-7.909.95 (s, 1H, -CHO)
Dibenzylamine7.20-7.403.80 (s, 4H)~1.60
Benzyl Alcohol7.25-7.404.65~1.90 (s, br, 1H, -OH)
Benzamide7.40-7.80~5.8-6.2 (br s, 2H, -NH₂)
Benzoic Acid7.45-8.15~12.0 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CompoundAromatic Carbons-CH₂-Ph-CH₂-CNC≡NOther
This compound 127.5, 128.5, 128.8, 138.052.038.0117.5
Benzylamine127.0, 128.5, 128.6, 140.046.5
Benzaldehyde129.0, 129.8, 134.5, 136.4192.3 (C=O)
Dibenzylamine127.1, 128.4, 128.6, 139.853.0
Benzyl Alcohol127.0, 127.8, 128.6, 141.065.0
Benzamide127.5, 128.6, 131.8, 133.5169.8 (C=O)
Benzoic Acid128.5, 129.5, 130.3, 133.9172.0 (C=O)

Table 3: Key IR Spectral Data (cm⁻¹)

CompoundN-H / O-H StretchC≡N StretchC=O StretchAromatic C-H Stretch
This compound ~3350 (sharp, m)~2245 (m)>3000
Benzylamine~3300-3400 (two bands, m)>3000
Benzaldehyde~1700 (s)>3000
Dibenzylamine~3320 (sharp, w)>3000
Benzyl Alcohol~3350 (broad, s)>3000
Benzamide~3170, 3350 (two bands, m)~1660 (s)>3000
Benzoic Acid2500-3300 (very broad)~1700 (s)>3000

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 14691 (tropylium ion), 105, 118
Benzylamine10791, 106
Benzaldehyde106105, 77, 51
Dibenzylamine19791, 106, 180
Benzyl Alcohol10891, 79, 107
Benzamide121105, 77, 51
Benzoic Acid122105, 77, 51

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the salt plates or KBr pellet alone and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Electron Ionization (EI) is a common method for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI) is often used for LC-MS and typically shows the protonated molecule [M+H]⁺.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to identify the compound and any impurities.

Visualizations

Impurity_Identification_Workflow start Start: Analyze Sample of This compound acquire_spectra Acquire Spectroscopic Data (NMR, IR, MS) start->acquire_spectra analyze_nmr Analyze ¹H and ¹³C NMR Spectra acquire_spectra->analyze_nmr analyze_ir Analyze IR Spectrum acquire_spectra->analyze_ir analyze_ms Analyze Mass Spectrum acquire_spectra->analyze_ms compare_main Compare with Reference Spectra of This compound analyze_nmr->compare_main analyze_ir->compare_main analyze_ms->compare_main pure Sample is Pure compare_main->pure No unexpected peaks impure Unexpected Peaks Observed compare_main->impure Unexpected peaks end End pure->end identify_impurity Identify Potential Impurities (Refer to Data Tables) impure->identify_impurity characterize_impurity Characterize Impurity Structure identify_impurity->characterize_impurity characterize_impurity->end

Caption: Workflow for the spectral identification of impurities.

Synthesis_Pathway_Impurities cluster_reactants Starting Materials cluster_synthesis Strecker Synthesis cluster_impurities Potential Impurities benzaldehyde Benzaldehyde reaction Reaction Mixture benzaldehyde->reaction unreacted_benz Unreacted Benzaldehyde benzaldehyde->unreacted_benz benzylamine Benzylamine benzylamine->reaction unreacted_benzyl Unreacted Benzylamine benzylamine->unreacted_benzyl cyanide Cyanide Source cyanide->reaction product This compound reaction->product dibenzylamine Dibenzylamine (Side Reaction) reaction->dibenzylamine hydrolysis_prod Hydrolysis Products (Benzamide/Benzoic Acid) product->hydrolysis_prod H₂O

Caption: Synthetic pathway and potential points of impurity introduction.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of 2-(benzylamino)acetonitrile, a valuable building block in medicinal chemistry. The comparison focuses on a classical Strecker-type synthesis and a proposed alternative route originating from N-benzylglycine, evaluating them on key performance indicators such as reaction yield and conditions.

At a Glance: Synthesis Method Comparison

MethodKey ReactantsSolventTemperature (°C)Reaction TimeYield (%)
Method 1: Modified Strecker Synthesis Benzylamine, GlycolonitrileMethanol15-20Overnight~73%
Method 2: From N-Benzylglycine (Proposed) N-Benzylglycine, Thionyl Chloride, AmmoniaToluene, DioxaneReflux, Room Temp.Multi-stepVariable

Method 1: Modified Strecker Synthesis via Glycolonitrile

This widely utilized approach involves the reaction of benzylamine with glycolonitrile, a formaldehyde-cyanide adduct. This method is a variation of the classical Strecker synthesis, a powerful tool for the formation of α-aminonitriles.

Experimental Protocol

To a stirred solution of glycolonitrile (25 g) in methanol, benzylamine (46.9 g) is added dropwise over a period of 45 minutes. The reaction temperature is maintained between 15-20°C during the addition. After the addition is complete, the reaction mixture is stirred overnight at room temperature. The product, this compound, is then isolated by distillation as a colorless oil.

Diagram of the Modified Strecker Synthesis Pathway:

G benzylamine Benzylamine intermediate Adduct Intermediate benzylamine->intermediate + glycolonitrile Glycolonitrile glycolonitrile->intermediate product This compound intermediate->product - H₂O water Water G nbg N-Benzylglycine acid_chloride N-Benzylglycyl Chloride nbg->acid_chloride + SOCl₂ amide N-Benzylglycinamide acid_chloride->amide + NH₃ product This compound amide->product Dehydration (-H₂O)

A Comparative Guide to the Synthetic Utility of 2-(Benzylamino)acetonitrile Versus Other α-Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α-aminonitriles stand as versatile and pivotal intermediates, primarily recognized for their role as precursors to α-amino acids, the fundamental building blocks of proteins. Their synthetic utility, however, extends far beyond this, encompassing the synthesis of vicinal diamines, nitrogen-containing heterocycles, and complex peptoids. The choice of the N-substituent on the α-aminonitrile backbone significantly influences its reactivity, stability, and suitability for various synthetic transformations. This guide provides an objective comparison of 2-(benzylamino)acetonitrile with other key α-aminonitriles, namely 2-aminoacetonitrile, 2-(methylamino)acetonitrile, and 2-(allylamino)acetonitrile. The comparison is supported by experimental data on their synthesis and subsequent transformations, offering a practical resource for researchers in selecting the optimal building block for their synthetic endeavors.

The Strecker Reaction: A Cornerstone of α-Aminonitrile Synthesis

The most prevalent method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[1][2] The choice of amine dictates the N-substituent on the resulting α-aminonitrile.

Comparative Synthesis Yields of α-Aminonitriles

The following table summarizes typical yields for the Strecker synthesis of various α-aminonitriles, providing a quantitative basis for comparison. It is important to note that reaction conditions can significantly impact yields, and the data presented here are representative examples from the literature.

α-AminonitrileAldehydeAmineCyanide SourceSolventYield (%)Reference
2-(Benzylamino)phenylacetonitrileBenzaldehydeBenzylamineKCNMethanol/Acetic Acid92[3]
2-AminopropanenitrileAcetaldehydeAmmoniaHCNAqueous Ammonia52-60[2]
(Dimethylamino)(4-tolyl)acetonitrile4-MethylbenzaldehydeDimethylamineKCNWater88[3]
2-(Arylamino)-2-(hetero)arylacetonitrile(Hetero)aryl aldimine-TMSCNPEG/WaterExcellent[4]

Key Observations:

  • The use of N-substituted amines, such as benzylamine and dimethylamine, in the Strecker reaction often leads to high yields of the corresponding N-substituted α-aminonitriles.[3]

  • The synthesis of the parent 2-aminoacetonitrile (from ammonia) can result in moderate to good yields.[2]

  • Modern variations of the Strecker reaction, including the use of trimethylsilyl cyanide (TMSCN) and green solvents like polyethylene glycol (PEG), can provide excellent yields.[4]

Subsequent Transformations: Unlocking the Synthetic Potential

The true measure of an α-aminonitrile's utility lies in its performance in subsequent chemical transformations. The most common and synthetically valuable of these are hydrolysis to α-amino acids and reduction to 1,2-diamines.

Hydrolysis to α-Amino Acids

The conversion of the nitrile functionality to a carboxylic acid is a cornerstone transformation of α-aminonitriles, providing access to a vast array of natural and unnatural α-amino acids. This hydrolysis can be achieved under either acidic or basic conditions.[5]

Starting α-AminonitrileProduct Amino AcidHydrolysis ConditionsYield (%)Reference
β-Aminopropionitrileβ-Alanine50% Ba(OH)₂, 90-95°C, 20-30 min88-92[3]
PhenylacetonitrilePhenylacetic AcidAmmonia-water, 180-250°C, 5-120 minHigh[6]
2-Aminobutanenitrile2-Aminobutanoic Acid6 M HCl, reflux, 4-6 hNot specified[5]
2-Aminobutanenitrile2-Aminobutanoic Acid4 M NaOH, reflux, 2-4 hNot specified[5]

Discussion of N-Substituent Effects:

The N-substituent plays a crucial role in the hydrolysis of α-aminonitriles.

  • N-Benzyl Group: The benzyl group is a widely used protecting group for amines in organic synthesis.[7] It is stable under a range of reaction conditions but can be readily removed by catalytic hydrogenolysis, offering a strategic advantage in multi-step syntheses.[7] This allows for the synthesis of the parent α-amino acid after the nitrile hydrolysis.

  • N-Methyl and N-Allyl Groups: These smaller alkyl and alkenyl groups are generally stable under standard hydrolysis conditions, leading to the formation of the corresponding N-methyl and N-allyl α-amino acids. The allyl group offers the additional advantage of being removable under specific conditions, providing another layer of synthetic flexibility.

  • Unsubstituted Amine: The parent α-amino acid is directly obtained upon hydrolysis of 2-aminoacetonitriles.

Reduction to 1,2-Diamines

The reduction of the nitrile group to a primary amine provides access to valuable 1,2-diamine building blocks. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[8]

Starting α-AminonitrileProduct 1,2-DiamineReducing AgentYield (%)Reference
Aromatic/Aliphatic NitrilesPrimary AminesInCl₃/NaBH₄ in THF70-99[9]

Impact of N-Substituents on Reduction:

The N-substituent generally remains intact during the reduction of the nitrile group with hydride reagents.

  • This compound yields N-benzyl-1,2-diamines. The benzyl group can subsequently be removed via hydrogenolysis if the unprotected diamine is the desired product.

  • 2-(Methylamino)acetonitrile and 2-(Allylamino)acetonitrile afford the corresponding N-methyl and N-allyl-1,2-diamines, respectively.

  • 2-Aminoacetonitrile is reduced to the parent 1,2-diamine.

The Ugi Multicomponent Reaction: A Pathway to Peptoids

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are peptide-like structures.[10][11][12] This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. α-Aminonitriles can be seen as pre-formed adducts of the aldehyde, amine, and cyanide components of a Strecker reaction, and while not direct starting materials in the classical Ugi reaction, the principles of their formation are central to the initial steps of the Ugi mechanism. The amine component in the Ugi reaction directly corresponds to the amine used in the Strecker synthesis, highlighting the importance of the N-substituent in the final product's structure.

Experimental Protocols

General Procedure for the Strecker Synthesis of (Benzylamino)acetonitriles[3]

Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

To a solution of the aldehyde (7 mmol) and potassium cyanide (0.46 g, 7.1 mmol) in dry methanol (18 mL) is added benzylamine (8 mmol) and glacial acetic acid (0.9 mL). The mixture is stirred at 60°C for 20 hours. The solvent is then removed under reduced pressure. The residue is redissolved in diethyl ether (30 mL) and water (15 mL). The organic layer is separated, dried over magnesium sulfate, and the solvent is removed in vacuo to yield the crude (benzylamino)acetonitrile, which can be further purified by chromatography if necessary.

General Procedure for Acidic Hydrolysis of α-Aminonitriles[5]

The α-aminonitrile is dissolved in 6 M hydrochloric acid. The mixture is heated to reflux (approximately 100-110°C) for 4-6 hours. After cooling to room temperature, the solution is neutralized to the isoelectric point of the amino acid (typically pH 6-7) with a suitable base (e.g., 6 M NaOH). The precipitated amino acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

General Procedure for Basic Hydrolysis of α-Aminonitriles[3][5]

The α-aminonitrile is suspended in a solution of a strong base (e.g., 4 M NaOH or 25-50% Ba(OH)₂). The mixture is heated to reflux for 2-4 hours. After cooling, the solution is acidified to the isoelectric point of the amino acid with a strong acid (e.g., concentrated HCl). The precipitated amino acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

General Procedure for the Reduction of α-Aminonitriles with LiAlH₄[9][11]

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) at 0°C is added a solution of the α-aminonitrile in the same solvent dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After the reaction is complete, it is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the 1,2-diamine.

Signaling Pathways and Experimental Workflows

Strecker Reaction Mechanism

The Strecker reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile.

Strecker_Reaction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Cyanide->Aminonitrile

Caption: General workflow of the Strecker reaction for α-aminonitrile synthesis.

Hydrolysis of α-Aminonitriles to α-Amino Acids

The nitrile group of an α-aminonitrile is hydrolyzed to a carboxylic acid, yielding an α-amino acid.

Hydrolysis Aminonitrile α-Aminonitrile Amino_Acid α-Amino Acid Aminonitrile->Amino_Acid H₃O⁺ or OH⁻ Heat

Caption: Hydrolysis of an α-aminonitrile to the corresponding α-amino acid.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Ugi_Reaction Aldehyde Aldehyde Ugi_Product α-Acylamino Amide Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: The four components of the Ugi reaction leading to an α-acylamino amide.

Conclusion

The choice between this compound and other α-aminonitriles is a strategic decision that hinges on the specific goals of a synthetic sequence.

  • This compound is an excellent choice when a protecting group strategy is required. Its high yields in Strecker syntheses and the reliable removal of the benzyl group make it a robust intermediate for accessing parent α-amino acids and 1,2-diamines.

  • 2-Aminoacetonitrile is the most direct precursor to unsubstituted α-amino acids and 1,2-diamines. However, its synthesis can sometimes result in lower yields compared to its N-substituted counterparts.

  • 2-(Methylamino)acetonitrile and 2-(Allylamino)acetonitrile are ideal for the direct synthesis of N-alkylated and N-alkenylated amino acids and diamines. The allyl group offers the added benefit of selective deprotection, providing an orthogonal protecting group strategy.

By understanding the comparative performance and synthetic nuances of these key α-aminonitriles, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new molecules with potential applications in medicine and materials science.

References

A Comparative Guide to the Antimicrobial and Antifungal Efficacy of Benzylaminoacetonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds, benzylaminoacetonitrile analogs, a class of α-aminonitriles, have garnered attention for their potential antimicrobial and antifungal properties. This guide provides a comparative analysis of the biological activity of a series of newly synthesized benzylaminoacetonitrile-based benzimidazole compounds, supported by experimental data, to aid in the advancement of new antimicrobial drug discovery.

Performance Comparison of Benzylaminoacetonitrile Analogs

The antimicrobial and antifungal efficacy of a series of α-aminonitrile-based benzimidazole derivatives were evaluated to determine their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The results, summarized in the tables below, highlight the structure-activity relationships and identify the most potent analogs.

Table 1: Antibacterial Activity of Benzylaminoacetonitrile Analogs (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
4a 15.615.631.231.2
4b 7.815.615.631.2
4c 7.87.815.615.6
4d 3.97.87.815.6
4e 3.93.97.87.8
4f 15.615.631.231.2
4g 7.87.815.631.2
4h 15.631.231.262.5
4i 31.231.262.562.5
4j 31.262.562.5125
Ciprofloxacin 3.97.83.97.8

Data extracted from a study on α-aminonitrile-based benzimidazole biomolecules.[1]

Table 2: Antifungal Activity of Benzylaminoacetonitrile Analogs (MIC in µg/mL)

CompoundC. albicansA. niger
4a 31.231.2
4b 15.631.2
4c 7.815.6
4d 7.815.6
4e 7.815.6
4f 15.631.2
4g 7.815.6
4h 31.262.5
4i 62.562.5
4j 62.5125
Fluconazole 7.815.6

Data extracted from a study on α-aminonitrile-based benzimidazole biomolecules.[1]

Compounds 4d and 4e emerged as particularly potent antibacterial agents, with MIC values ranging from 3.9 to 7.8 µg/mL against the tested bacterial strains.[1] Notably, compound 4e also demonstrated excellent antitubercular activity.[1] In terms of antifungal activity, compounds 4c, 4d, 4e, and 4g displayed promising results against the tested fungal strains.[1]

Experimental Protocols

The following methodologies were employed for the antimicrobial and antifungal screening of the benzylaminoacetonitrile analogs.

Antimicrobial and Antifungal Susceptibility Testing

The in vitro antimicrobial and antifungal activities of the synthesized compounds were determined using the microbroth dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a microbial suspension, which was adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the benzylaminoacetonitrile analogs were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound were prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well microtiter plates.

  • Incubation: The microtiter plates were inoculated with the microbial suspensions and incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. A positive control (containing inoculum but no test compound) and a negative control (containing medium only) were included for each plate. Ciprofloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal assays, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of benzylaminoacetonitrile analogs.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial & Antifungal Screening start Starting Materials (e.g., 4-[(1H-benzimidazol-2-yl)methoxy]benzaldehyde, substituted anilines, sodium cyanide) reaction One-Pot Strecker Reaction (Catalyst: CuPy2Cl2) start->reaction purification Purification and Characterization reaction->purification analogs Benzylaminoacetonitrile Analogs purification->analogs prep_compounds Serial Dilution of Test Compounds analogs->prep_compounds prep_inoculum Preparation of Microbial Inoculum incubation Inoculation and Incubation prep_inoculum->incubation prep_compounds->incubation read_mic Determination of MIC Values incubation->read_mic end Results read_mic->end Data Analysis and Comparison

Caption: Workflow for the synthesis and antimicrobial evaluation of benzylaminoacetonitrile analogs.

References

A Comparative Guide to the Cytotoxicity of Substituted Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various substituted aminonitriles against several cancer cell lines. The information presented herein is curated from recent studies to facilitate the objective assessment of these compounds as potential therapeutic agents. This document details experimental methodologies, presents quantitative data in a comparative format, and visualizes key cellular processes affected by these compounds.

I. Comparative Cytotoxicity Data

The cytotoxic potential of substituted aminonitriles is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of two prominent classes of substituted aminonitriles—4-Aminopyrimidine-5-carbonitriles and Thieno[2,3-d]pyrimidine-6-carboxylates—against a panel of human cancer cell lines.

4-Aminopyrimidine-5-carbonitrile Derivatives

This class of compounds has demonstrated significant cytotoxic activity against various cancer cell lines. The substituents on the pyrimidine ring play a crucial role in modulating their potency.

Compound IDR GroupCell LineIC50 (µM)Reference
1a 4-MethylphenylLoVo (Colon)12.5[1]
1a 4-MethylphenylHCT-116 (Colon)15.2[1]
1b 4-ChlorophenylLoVo (Colon)10.8[1]
1b 4-ChlorophenylHCT-116 (Colon)13.1[1]
1b 4-ChlorophenylA549 (Lung)8.7[1]
2a 4-FluorobenzylOVCAR-4 (Ovarian)Not specified[2]
2b 4-NitrobenzylNCI-H226 (Lung)Not specified[2]
2b 4-NitrobenzylSF-539 (CNS)Not specified[2]
3a (Substituent details not fully available)HT-29 (Colon)0.98[3]
4a (Substituent details not fully available)MCF-7 (Breast)Nanomolar range[4]
4b (Substituent details not fully available)A549 (Lung)Nanomolar range[4]
4c (Substituent details not fully available)A498 (Kidney)Nanomolar range[4]
4d (Substituent details not fully available)HepG2 (Liver)Nanomolar range[4]
Thieno[2,3-d]pyrimidine-6-carboxylate Derivatives

Thienopyrimidines are another class of heterocyclic compounds that have been extensively studied for their anticancer properties. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation.

Compound IDR GroupCell LineIC50 (µM)Reference
5a PhenylMCF-7 (Breast)0.013[5]
5a PhenylMDA-MB-231 (Breast)0.056[5]
5b 4-MethoxyphenylMCF-7 (Breast)0.023[5]
6a Phenyl (unsubstituted)KB (Oral)2.11 - 7.19 (nM)[6]
6b ThiopheneKB (Oral)2.11 - 7.19 (nM)[6]
7a (Substituent details not fully available)HCT-116 (Colon)2.80[7]
7a (Substituent details not fully available)HepG2 (Liver)4.10[7]
8a 4-ChlorophenylHUH-7 (Liver)5.8 (µg/mL)[8]
8a 4-ChlorophenylMCF-7 (Breast)8.3 (µg/mL)[8]

II. Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of substituted aminonitriles.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and then treat with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, which allows for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins such as Bax, Bcl-2, and Caspase-3.

Protocol:

  • Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the apoptosis markers (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Visualizing Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways influenced by substituted aminonitriles.

experimental_workflow_cytotoxicity cluster_assays Cytotoxicity Assessment Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Treatment Substituted Aminonitriles (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination

Caption: Workflow for determining the cytotoxicity of substituted aminonitriles.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway Aminonitriles Aminonitriles Bax Bax Aminonitriles->Bax Upregulates Bcl2 Bcl-2 Aminonitriles->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted aminonitriles.

signaling_inhibition cluster_inhibition Enzyme Inhibition by Aminonitriles Aminonitriles_EGFR Substituted Aminonitriles EGFR EGFR Aminonitriles_EGFR->EGFR Inhibits Proliferation_EGFR Cell Proliferation & Survival EGFR->Proliferation_EGFR Promotes Aminonitriles_COX2 Substituted Aminonitriles COX2 COX-2 Aminonitriles_COX2->COX2 Inhibits Inflammation Inflammation & Angiogenesis COX2->Inflammation Promotes

Caption: Inhibition of EGFR and COX-2 signaling by substituted aminonitriles.

References

Comparative yield of different catalysts for imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazoles, a class of heterocyclic compounds integral to many pharmaceutical agents and functional materials, is a cornerstone of modern medicinal and materials chemistry. The efficiency of imidazole synthesis is heavily reliant on the choice of catalyst, with a diverse array of options available, each presenting distinct advantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Data Presentation: Comparative Yield of Different Catalysts

The following table summarizes the performance of various catalysts in the synthesis of substituted imidazoles, offering a clear comparison of their yields under different experimental conditions.

CatalystReactants (Example)SolventTemperature (°C)TimeYield (%)Reference
Metal-Based Catalysts
CuI (20 mol%)4-chlorobenzaldehyde, benzoin, NH₄OAcDMSO14090 min75[1]
ZnFe₂O₄ nanoparticlesAldehyde, benzil, primary aminesNot specifiedNot specifiedNot specifiedGood isolated yields[2]
Fe-Cu/ZSM-5Benzil, aryl aldehyde, NH₄OAc, anilineNot specifiedNot specified2-3 min97-99[3]
CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPsNot specifiedNot specifiedNot specified8 minup to 95[3]
γ-Al₂O₃ NPsBenzil, arylaldehyde, amines, NH₄OAcNot specifiedNot specifiedNot specifiedup to 95[4]
Ionic Liquids
[Et₂NH₂][HSO₄]Benzaldehyde, benzil, ethanolamine, NH₄OAcNeat10020 min98[5]
Imidazole-based ionic liquidNot specifiedNot specifiedNot specified2-10 min67-99[3]
Solid Acid Catalysts
Silica-supported sulfonic acid (SBA-Pr-SO₃H)Not specifiedNot specifiedNot specifiedNot specifiedup to 100[6]
Organocatalysts
Lactic acidAldehydes, benzyl, NH₄OAcSolvent-freeHighNot specifiedGood to excellent[2]
p-Toluenesulfonic acid (p-TSA)Aldehydes, 9,10-phenanthrenequinone, NH₄OAcEtOHNot specifiedNot specified94[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the practical application of these catalytic systems.

1. Synthesis of 2,4,5-Trisubstituted Imidazoles using CuI Catalyst [1]

  • Reaction Setup: A mixture of an aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (20 mol%) is taken in a round-bottom flask.

  • Solvent Addition: Dimethyl sulfoxide (DMSO) is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 140 °C.

  • Reaction Time: The progress of the reaction is monitored, and it is typically completed within 90 minutes.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

2. Synthesis of Tetrasubstituted Imidazoles using [Et₂NH₂][HSO₄] Ionic Liquid [5]

  • Reaction Setup: In a one-pot synthesis, benzaldehyde, benzil, ethanolamine, and ammonium acetate are mixed together.

  • Catalyst Addition: The ionic liquid [Et₂NH₂][HSO₄] is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 100 °C.

  • Reaction Time: The reaction is typically complete within 20 minutes.

  • Product Isolation: The high yield of the product simplifies purification, which can often be achieved through simple work-up procedures.

3. Synthesis of 2-Aryl-1H-phenanthro[9,10-d]imidazoles using p-Toluenesulfonic Acid (p-TSA) [4]

  • Reactant Mixture: A mixture of an aromatic aldehyde (e.g., benzaldehyde), 9,10-phenanthrenequinone, and ammonium acetate is prepared.

  • Catalyst and Solvent: p-Toluenesulfonic acid (p-TSA) is used as the catalyst, and ethanol (EtOH) serves as the solvent.

  • Energy Source: The reaction is carried out under ultrasonic irradiation.

  • Work-up: Upon completion of the reaction, the product is isolated by filtration and can be further purified by recrystallization.

Visualizing the Workflow: Imidazole Synthesis

The following diagram illustrates a generalized experimental workflow for the synthesis of imidazoles, from reactant preparation to final product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Aldehyde, Diketone, etc.) mixing Mixing of Reactants, Catalyst, and Solvent reactants->mixing catalyst Catalyst Selection (Metal, Ionic Liquid, etc.) catalyst->mixing solvent Solvent (if applicable) solvent->mixing heating Heating / Irradiation (Conventional or Microwave) mixing->heating cooling Cooling to Room Temperature heating->cooling extraction Extraction / Filtration cooling->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Generalized workflow for catalytic imidazole synthesis.

References

Spectroscopic comparison of 2-(Benzylamino)acetonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral characteristics of 2-(benzylamino)acetonitrile and its derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide offers an objective comparison of the spectroscopic properties of this compound and its derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and aid in the application of these analytical techniques.

Introduction

This compound and its analogues are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of their spectroscopic properties is crucial for confirming their synthesis, assessing purity, and elucidating their structure-activity relationships. This guide provides a centralized resource of key spectral data to facilitate these endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and a selection of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃Data not fully available in search results. Aromatic protons, benzylic protons, methylene protons, and an amine proton are expected.Data not fully available in search results. Aromatic carbons, benzylic carbon, methylene carbon, and a nitrile carbon are expected.
2-(4-Methylbenzylidene)malononitrile [1]DMSO-d₆8.46 (s, 1H), 7.86 (d, J=8.2 Hz, 2H), 7.43 (d, J=8.1 Hz, 2H), 2.41 (s, 3H)161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16
2-(4-Chlorobenzylidene)malononitrile [1]DMSO-d₆8.57 (s, 1H), 7.97 (d, J=8.6 Hz, 2H), 7.73 (d, J=8.6 Hz, 2H)160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91
2-(4-Nitrobenzylidene)malononitrile [1]DMSO-d₆8.73 (s, 1H), 8.44 (d, J=8.7 Hz, 2H), 8.14 (d, J=8.7 Hz, 2H)160.00, 150.41, 137.37, 132.14, 125.07, 114.31, 113.21, 86.65
2-(4-(Trifluoromethyl)benzylidene)malononitrile [1]DMSO-d₆8.70 (s, 1H), 8.12 (d, J=8.3 Hz, 2H), 8.01 (d, J=8.4 Hz, 2H)160.72, 135.51, 133.47 (q, J=32.5 Hz), 131.62, 127.00, 124.18 (d, J=272.6 Hz), 114.40, 113.33, 85.64
Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC≡N StretchAromatic C-H StretchAliphatic C-H StretchN-H Stretch/BendAromatic C=C Stretch
This compound ~2250 (expected)[2]~3100-3000[3]~3000-2850[4](Expected)~1600-1475[4]
Benzylidene Malononitrile Derivatives ~2230 (conjugated)[2]~3100-3000[3]--~1600-1475[4]

Note: The C≡N stretching frequency in nitriles is typically observed in the range of 2220-2260 cm⁻¹. Conjugation, as in the benzylidene malononitrile derivatives, tends to lower this frequency.[2]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Fragmentation Data

CompoundIonization ModeMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound GC-MS (EI)146 (odd number, consistent with one nitrogen atom)[5]91 (tropylium ion, [C₇H₇]⁺), 65, 92[6]
Aromatic Amines (General) EIOdd m/z for compounds with an odd number of nitrogen atoms.[5]Alpha-cleavage is a dominant fragmentation pathway.[7][8]

Note: The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)
This compound AcetonitrileData not specifically found, but expected to show absorptions related to the benzene chromophore.
Benzylamine (related chromophore) Acidic Mobile Phase206, 256[9]
Aromatic Compounds (General) VariousTypically show a primary band around 184 nm and 202 nm, and a secondary, less intense band around 255 nm for the benzene ring. Substituents can cause shifts in these absorptions.[10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically 128 scans or more).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[13]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids/oils) : Place a thin film of the sample between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the KBr pellet matrix.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][14]

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[14] Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition :

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic compounds).[15]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow Start Synthesized Compound (this compound or Derivative) IR IR Spectroscopy Start->IR Functional Group ID NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy Start->UV_Vis Conjugation Analysis Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparison with Reference Spectra/Data Data_Analysis->Comparison Final_Report Final Characterization Report Comparison->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of 2-Amino-N-benzylacetamide: Efficacy of 2-(Benzylamino)acetonitrile as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-amino-N-benzylacetamide, a valuable building block in medicinal chemistry. We will focus on the efficacy of 2-(benzylamino)acetonitrile as a precursor and compare it to an alternative starting material, N-benzyl-2-chloroacetamide. This analysis is supported by experimental data on reaction yields, conditions, and detailed protocols to assist researchers in selecting the optimal synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hydrolysis of this compoundRoute 2: Ammonolysis of N-Benzyl-2-chloroacetamide
Starting Material This compoundN-Benzyl-2-chloroacetamide
Key Transformation Partial hydrolysis of a nitrileNucleophilic substitution of a halide
Reaction Time 24 hoursNot specified
Yield ~60%Not specified for ammonolysis, 40.77% for precursor synthesis
Reagents Sodium hydroxide, Ethanol, WaterAmmonia, Solvent
Number of Steps 12 (Precursor synthesis + ammonolysis)

Route 1: Synthesis via Partial Hydrolysis of this compound

This route utilizes the controlled hydrolysis of the nitrile group in this compound to yield the corresponding primary amide, 2-amino-N-benzylacetamide. This method offers a direct conversion in a single synthetic step.

Experimental Protocol:

In a 25-mL Erlenmeyer flask, 1 mmol of this compound is combined with 4 mL of a 4% (m/V) sodium hydroxide solution and 12 mL of ethanol. The reaction mixture is stirred and heated to reflux for 24 hours. After the reaction is complete, the mixture is cooled in a water/ice bath and neutralized to a pH of 7 with 37% (m/m) aqueous hydrochloric acid. The product, 2-amino-N-benzylacetamide, is then isolated. The yield for this type of reaction is approximately 60%, as determined by gas chromatography for similar nitrile hydrolysis reactions.[1]

Reaction Pathway:

G precursor This compound product 2-Amino-N-benzylacetamide precursor->product Partial Hydrolysis reagents NaOH, EtOH, H2O Reflux, 24h reagents->product

Caption: Synthesis of 2-Amino-N-benzylacetamide via Hydrolysis.

Route 2: Synthesis from N-Benzyl-2-chloroacetamide

This alternative pathway involves a two-step process starting from the synthesis of N-benzyl-2-chloroacetamide, followed by its reaction with ammonia to yield the final product.

Step 1: Synthesis of N-Benzyl-2-chloroacetamide

N-benzyl-2-chloroacetamide is prepared by the reaction of chloroacetyl chloride with benzylamine.[2]

Experimental Protocol:

To a solution of benzylamine in a suitable solvent, chloroacetyl chloride is added dropwise. The reaction mixture is stirred, and the resulting N-benzyl-2-chloroacetamide is isolated. A reported yield for this reaction is 40.77%.[2]

Step 2: Ammonolysis of N-Benzyl-2-chloroacetamide

The chloro-substituted amide is then reacted with ammonia to replace the chlorine atom with an amino group, yielding 2-amino-N-benzylacetamide.

Experimental Protocol:

While a specific protocol for the ammonolysis of N-benzyl-2-chloroacetamide was not found in the searched literature, a general procedure involves reacting the chloroacetamide derivative with aqueous or anhydrous ammonia. For example, chloroacetamide can be prepared by reacting ethyl chloroacetate with chilled aqueous ammonia, with yields ranging from 78-84%.[3] A similar approach would be adapted for N-benzyl-2-chloroacetamide.

Reaction Pathway:

G cluster_0 Step 1 cluster_1 Step 2 start1 Benzylamine intermediate N-Benzyl-2-chloroacetamide start1->intermediate start2 Chloroacetyl Chloride start2->intermediate product 2-Amino-N-benzylacetamide intermediate->product Ammonolysis reagent Ammonia reagent->product

Caption: Two-Step Synthesis of 2-Amino-N-benzylacetamide.

Discussion and Comparison

Efficacy of this compound:

The use of this compound as a precursor offers a more direct, one-step synthesis to 2-amino-N-benzylacetamide. This streamlined approach is often advantageous in terms of process efficiency and can lead to higher overall yields by minimizing the number of synthetic transformations and purification steps. The reported yield of around 60% for the partial hydrolysis of nitriles is respectable for this type of transformation.[1]

Alternative Route using N-Benzyl-2-chloroacetamide:

The alternative two-step route, while longer, utilizes readily available starting materials. The synthesis of the N-benzyl-2-chloroacetamide intermediate has a moderate reported yield of 40.77%.[2] The subsequent ammonolysis step, based on analogous reactions, is expected to proceed with a good yield.[3] However, the overall yield of this two-step process is likely to be lower than the direct hydrolysis route due to the multiplicative nature of yields across multiple steps.

Considerations for Method Selection:

  • Atom Economy and Step Economy: The hydrolysis of this compound is superior in terms of step economy.

  • Yield: Based on available data, the single-step hydrolysis of the nitrile precursor appears to offer a higher overall yield.

  • Starting Material Availability and Cost: The choice may also depend on the commercial availability and cost of this compound versus benzylamine and chloroacetyl chloride.

  • Reaction Conditions: Both routes employ relatively standard laboratory conditions. The hydrolysis requires a 24-hour reflux, while the conditions for the ammonolysis step would need to be optimized.

Conclusion

For the synthesis of 2-amino-N-benzylacetamide, this compound proves to be an effective precursor, offering a more direct and potentially higher-yielding synthetic route compared to the two-step method starting from benzylamine and chloroacetyl chloride. The single-step partial hydrolysis of the nitrile is an attractive strategy for its efficiency. Researchers should consider the factors of yield, step economy, and starting material accessibility when choosing the most appropriate method for their specific needs.

References

The Evolving Landscape of 2-(Benzylamino)acetonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective therapeutic agents. This guide provides a comparative analysis of 2-(benzylamino)acetonitrile derivatives and structurally related compounds, focusing on their antimicrobial and cytotoxic activities. By presenting available quantitative data, detailed experimental protocols, and visual representations of SAR workflows, this document aims to serve as a valuable resource for the rational design of new drug candidates.

While comprehensive SAR studies focusing specifically on a broad series of this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from analyzing related structures. This guide synthesizes data from various studies on compounds featuring the critical benzylamino moiety linked to a nitrogen-containing heterocyclic or an acetonitrile group, highlighting key structural modifications that influence biological activity.

Comparative Analysis of Biological Activity

The biological potency of benzylamino derivatives is significantly influenced by the nature and position of substituents on both the benzyl and the heterocyclic/acetonitrile portions of the molecule. The following tables summarize the in vitro activity of various derivatives against a range of microbial strains and cancer cell lines.

Antimicrobial Activity of Benzylamino-Containing Heterocycles

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives, showcasing their antifungal properties.

Compound IDR Group (Substitution on Benzyl Ring)Sclerotinia sclerotiorum EC50 (μg/mL)Rhizoctonia solani EC50 (μg/mL)
Z1 H0.3510.83
Z2 2-F0.9812.34
Z3 3-F1.2515.67
Z4 4-F0.8711.98
Z5 2-Cl1.5618.23
Z6 3-Cl1.8720.11
Z7 4-Cl1.1214.55
Z8 2-CH₃2.0322.43
Z9 3-CH₃2.3425.12
Z10 4-CH₃1.982.28
Carbendazim (Standard) -0.361.89
Thiasporine A (Lead) -78.77>100

Data sourced from a study on 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives. The EC50 values represent the concentration required to inhibit 50% of fungal growth.

Cytotoxic Activity of Related Acetonitrile and Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzimidazole and acetonitrile derivatives against various human cancer cell lines, providing a benchmark for potential anticancer applications. A lower IC50 value indicates greater cytotoxic potency.

Compound ClassRepresentative DerivativeCancer Cell LineActivity (IC50, µM)
(1H-benzimidazol-2-ylthio)acetonitrile Compound 5MCF-7 (Breast Adenocarcinoma)17.8 ± 0.24
DU-145 (Prostate Carcinoma)10.2 ± 1.4
H69AR (Small Cell Lung Cancer)49.9 ± 0.22
Indole-3-acetonitrile 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrileNot SpecifiedNot Specified
Standard Chemotherapeutic DoxorubicinMCF-70.5 - 2.0
CisplatinMCF-75 - 20

Note: The IC50 values for standard chemotherapeutics are representative ranges from various literature sources and may vary depending on experimental conditions. Data for benzimidazole derivatives is provided for comparative insight into a related scaffold.[1]

Experimental Protocols

The evaluation of antimicrobial and cytotoxic activity is crucial for determining the therapeutic potential of this compound derivatives. Below are detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement and Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the general workflow for a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by bioactive this compound derivatives.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (2-benzylaminoacetonitrile core) Analogs Synthesis of Analogs (Varying R1, R2, etc.) Lead->Analogs Structural Modification Screening Primary Screening (e.g., Antimicrobial Assay) Analogs->Screening DoseResponse Dose-Response Assay (Determine IC50/MIC) Screening->DoseResponse Active Hits SAR_Table Generate SAR Table (Structure vs. Activity) DoseResponse->SAR_Table Analysis Identify Key Moieties (e.g., e-withdrawing groups) SAR_Table->Analysis New_Analogs Design of New Analogs Analysis->New_Analogs Optimization New_Analogs->Analogs Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by cytotoxic agents.

References

A Comparative Guide to the Reactivity of Aminonitriles in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminonitriles are versatile bifunctional molecules that serve as crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Their ability to participate in cycloaddition reactions, particularly as precursors to 1,3-dipoles, opens up efficient pathways to complex molecular architectures. This guide provides a comparative analysis of the reactivity of various aminonitriles in cycloaddition reactions, supported by experimental data and detailed protocols to inform synthetic strategy and experimental design.

Diverse Reactivity of Aminonitriles

α-Aminonitriles, in particular, exhibit a dual reactivity profile that makes them highly valuable synthetic intermediates.[1] They can act as both electrophiles, through the formation of iminium ions, and nucleophiles, after deprotonation at the α-carbon.[1] In the context of cycloaddition reactions, α-aminonitriles are primarily utilized as precursors to azomethine ylides, which are potent 1,3-dipoles for [3+2] cycloaddition reactions.[2] This transformation typically involves the elimination of the cyanide group and a proton, often facilitated by a base or thermal conditions, to generate the reactive azomethine ylide in situ.

The reactivity of aminonitriles in such reactions is significantly influenced by their structure, particularly the nature of the substituents on the amine and the carbon backbone.

Comparative Reactivity in [4+2] Cycloadditions

While often employed in [3+2] cycloadditions, aminonitriles can also participate in other types of cycloaddition reactions. For instance, iminoacetonitriles, derived from α-aminonitriles, can function as azadienophiles in intramolecular hetero-Diels-Alder ([4+2]) reactions. A study on these reactions provides valuable comparative data on the reactivity of different aminonitriles based on their substitution patterns.

The following table summarizes the yields and diastereoselectivity for the intramolecular [4+2] cycloaddition of various iminoacetonitriles. The reactions were generally carried out in toluene at elevated temperatures.

EntryDieneYield (%)Diastereomeric Ratio (exo:endo)
1CyclohexadieneHH81>95:5
2CyclohexadieneMeH79>95:5
3CyclohexadienePhH85>95:5
4FuranHH7580:20
5FuranMeH7283:17
6PyrroleHH6890:10

Data adapted from a study on intramolecular hetero-Diels-Alder reactions of iminoacetonitriles.[3]

The data indicates that the nature of the diene significantly impacts the yield, with cyclohexadiene generally providing higher yields than the heterocyclic dienes, furan and pyrrole. The diastereoselectivity is consistently high, favoring the exo product, which is attributed to the "α-amino nitrile anomeric effect" that stabilizes the cycloadduct with an axial cyano group.[3]

Experimental Protocols

General Procedure for the Synthesis of α-Aminonitriles (Strecker Reaction)

The Strecker reaction is a fundamental method for the synthesis of α-aminonitriles.[4]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • N-methyl imidazolium acetate ([HMIm]OAc) (50 mol%)

Procedure:

  • To a round-bottomed flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), TMSCN (1.2 mmol), and [HMIm]OAc (0.07 g, 50 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes for aromatic aldehydes.[5]

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by filtration and purified by recrystallization or column chromatography.[5]

General Procedure for Intramolecular [4+2] Cycloaddition of Iminoacetonitriles

Materials:

  • Iminoacetonitrile substrate (1.0 eq)

  • Butylated hydroxytoluene (BHT) (3.0 eq)

  • Toluene (to make a 0.05 M solution)

Procedure:

  • In a resealable threaded Pyrex tube, dissolve the iminoacetonitrile substrate in toluene (0.05 M).

  • Add BHT (3 equivalents) to inhibit radical polymerization.[3]

  • Seal the tube and heat the reaction mixture to 120 °C.[3]

  • Maintain the temperature for 15-36 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.[3]

Visualization of Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Strecker_Synthesis Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + TMSCN TMSCN TMSCN TMSCN->Aminonitrile

Caption: Workflow for the Strecker synthesis of α-aminonitriles.

Cycloaddition_Mechanism cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Aminonitrile α-Aminonitrile Intermediate Intermediate Aminonitrile->Intermediate - H⁺ Ylide Azomethine Ylide (1,3-Dipole) Intermediate->Ylide - CN⁻ TS Concerted Transition State Ylide->TS Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dipolarophile->TS Cycloadduct 5-Membered Heterocycle (e.g., Pyrrolidine) TS->Cycloadduct

Caption: General mechanism for the [3+2] cycloaddition of α-aminonitriles.

References

Safety Operating Guide

Proper Disposal of 2-(Benzylamino)acetonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-(Benzylamino)acetonitrile is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.

Hazard Profile of this compound

Before handling, it is essential to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions and disposal methods.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental HazardNo specific data found, but nitrile compounds can be toxic to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be conducted within a designated satellite accumulation area (SAA) for hazardous waste.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.[3] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

2. Waste Segregation:

  • This compound waste should be collected separately from other waste streams.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this could lead to violent reactions or the release of toxic gases.[2]

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][5] The container should be in good condition and have a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Corrosive").

4. Waste Accumulation:

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[2][4]

  • Ensure the SAA is away from sources of ignition and has secondary containment to prevent spills from reaching drains.[4][5]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream.[5]

6. Requesting Waste Pickup:

  • Once the waste container is full (no more than 90% capacity) or has been in accumulation for the maximum allowable time per institutional and local regulations (e.g., up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

7. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill.[3] All contaminated materials must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure compound, solutions, first rinseate) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, paper towels, spill debris) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in a Labeled, Compatible Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Bag/Container solid_waste->collect_solid decontaminate Decontaminate Container? (Triple Rinse) empty_container->decontaminate store_saa Store in Satellite Accumulation Area collect_liquid->store_saa collect_solid->store_saa dispose_container_hw Dispose of as Hazardous Waste decontaminate->dispose_container_hw No dispose_container_sw Dispose of as Non-Hazardous Solid Waste (Deface Label) decontaminate->dispose_container_sw Yes dispose_container_hw->store_saa end End: Proper Disposal dispose_container_sw->end request_pickup Request EHS/ Contractor Pickup store_saa->request_pickup request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like 2-(Benzylamino)acetonitrile. This guide provides immediate, essential safety protocols and logistical plans for its handling and disposal, designed to integrate seamlessly into your laboratory's safety procedures.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3010-05-7

  • Molecular Formula: C9H10N2[1][2][3][4]

Hazard Identification and GHS Classifications

This compound is classified as a hazardous substance. All personnel must be familiar with its associated risks before handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4DangerH312: Harmful in contact with skin[1][3]
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage[1][3]
Acute Toxicity, InhalationCategory 4DangerH332: Harmful if inhaled[1][3]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[1][5]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye and Face Protection: Use chemical splash goggles or a full-face shield to protect against splashes and vapors.[5][6]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn over the lab coat.[5][6]

  • Respiratory Protection: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or if dealing with a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the necessary steps for handling this compound from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Carefully open container in fume hood prep3->handle1 Proceed to handling handle2 Dispense required amount handle1->handle2 handle3 Securely close container handle2->handle3 clean1 Decontaminate work area handle3->clean1 Proceed to cleanup clean2 Dispose of waste in designated container clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Protocols

Immediate and appropriate action during an emergency is crucial. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Spill and Disposal Plan

The following diagram outlines the procedural steps for managing spills and the proper disposal of this compound waste.

cluster_spill Spill Response cluster_disposal Waste Disposal spill1 Evacuate immediate area spill2 Ensure proper PPE is worn spill1->spill2 spill3 Contain the spill with inert absorbent material spill2->spill3 spill4 Collect and place in a sealed container for disposal spill3->spill4 disp1 Label waste container clearly spill4->disp1 Proceed to disposal disp2 Store waste in a designated, secure area disp1->disp2 disp3 Arrange for disposal by a licensed professional waste disposal service disp2->disp3

Caption: Spill Response and Waste Disposal Workflow.

Disposal Considerations: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not allow the product to enter drains, other waterways, or soil.[5] It is recommended to use a licensed professional waste disposal service.[7][8]

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5] Some sources recommend storing in a freezer under -20°C in an inert atmosphere. The container should be kept in a dark place.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.